3-(4-Formylphenyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBFPCXWHINREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687033 | |
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-92-2 | |
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid
CAS Number: 1261972-92-2
This technical guide provides a comprehensive overview of 3-(4-Formylphenyl)picolinic acid, a biaryl compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and safety information, presented in a format tailored for laboratory professionals.
Chemical and Physical Properties
This compound is a molecule combining a picolinic acid moiety with a formyl-substituted phenyl ring. This structure offers multiple points for chemical modification, making it a versatile building block in organic synthesis.[1][2] While comprehensive experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1261972-92-2 | [1][2] |
| Molecular Formula | C₁₃H₉NO₃ | [1][2] |
| Molecular Weight | 227.22 g/mol | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal approach for constructing the biaryl scaffold of the target molecule.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible synthetic route involves the coupling of a halogenated picolinic acid derivative with 4-formylphenylboronic acid.
Reactants:
-
3-Bromopicolinic acid or its ester derivative
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
General Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the 3-halopicolinic acid derivative, 4-formylphenylboronic acid, a suitable base, and the solvent.
-
Degassing: The mixture should be thoroughly degassed by bubbling with an inert gas, such as argon or nitrogen, for a period of 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: Heat the mixture to reflux (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an ester was used, the initial work-up would involve extraction with an organic solvent. Subsequent hydrolysis of the ester group, typically using a base like sodium hydroxide followed by acidification, will yield the desired carboxylic acid.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain pure this compound.
Analytical Characterization
While specific spectra for this compound are not publicly available, the expected analytical data would include:
-
¹H NMR: Signals corresponding to the protons on both the pyridine and phenyl rings, as well as the aldehyde and carboxylic acid protons.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde and carboxylic acid, as well as C-H and C=C/C=N stretching of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds such as picolinic acid and 3-(4-Formylphenyl)propionic acid, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area.[3] Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
In case of exposure, follow standard first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
Biological Activity
There is currently no published research detailing the specific biological activity or signaling pathways associated with this compound. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, including acting as chelating agents for various metal ions. The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of Starting Materials for 3-(4-Formylphenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of key starting materials required for the preparation of 3-(4-Formylphenyl)picolinic acid, a valuable building block in pharmaceutical and materials science research. This document details the synthetic routes to the two primary precursors, 3-bromopicolinic acid and 4-formylphenylboronic acid, and outlines the subsequent Suzuki-Miyaura cross-coupling reaction to yield the target molecule. The information presented is intended to equip researchers with the necessary knowledge to efficiently synthesize these compounds in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance and generally high yields. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Synthesis of 4-Formylphenylboronic Acid
4-Formylphenylboronic acid is a key intermediate, and several methods for its synthesis have been reported. The most common starting material is 4-bromobenzaldehyde.
Experimental Protocol: Synthesis from 4-Bromobenzaldehyde
This procedure involves the protection of the aldehyde group, followed by a Grignard reaction and subsequent borylation.
Step 1: Protection of 4-Bromobenzaldehyde
-
To a solution of 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add an acetalization agent such as diethoxymethoxyethane.
-
Catalyze the reaction with a mild acid.
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Work up the reaction by neutralization and extraction to obtain 1-bromo-4-(diethoxymethyl)benzene.
Step 2: Grignard Reaction and Borylation
-
Activate magnesium turnings in a flame-dried flask, for instance with 1,2-dibromoethane and ultrasound.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene in dry THF to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution to a low temperature (e.g., -60 °C) and add tri-n-butyl borate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronic ester and deprotect the aldehyde.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography.[1]
An alternative, higher-yielding method involves the use of an aryllithium intermediate with triisopropylborate at -78 °C, which can achieve crude yields of up to 99%.[1] More recently, patented procedures utilize less expensive starting materials like 4-chlorobenzaldehyde.[1]
Quantitative Data for 4-Formylphenylboronic Acid Synthesis
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Bromobenzaldehyde | Mg, tri-n-butyl borate | Grignard, then borylation | 78 | - | [1] |
| 1-Bromo-4-(diethoxymethyl)benzene | n-BuLi, triisopropyl borate | -78 °C | 99 (crude) | - | [1] |
| 4-Chlorobenzaldehyde | Li, trimethyl borate | Patented process | - | - | [1] |
| Crude 4-formylphenylboronic acid | 10% aq. NaOH, conc. HCl | Purification by precipitation | 94 | 99.6 (HPLC) |
Synthesis of 3-Bromopicolinic Acid
3-Bromopicolinic acid is the second key starting material. While it is commercially available, a synthetic route from 3-aminopicolinic acid via a Sandmeyer reaction is a viable laboratory-scale preparation.
Experimental Protocol: Synthesis from 3-Aminopicolinic Acid (Sandmeyer Reaction)
-
Dissolve 3-aminopicolinic acid in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the 3-bromopicolinic acid with a suitable organic solvent.
-
Purify the product by recrystallization.
Alternatively, the ester, methyl 3-bromopicolinate, can be synthesized by reacting 3-bromo-2-pyridinecarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, with reported yields around 41% after purification.[1] The resulting ester can then be hydrolyzed to 3-bromopicolinic acid under basic conditions.
Quantitative Data for 3-Bromopicolinic Acid and Derivatives
| Starting Material | Product | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-Bromo-2-pyridinecarboxylic acid | Methyl 3-bromopicolinate | Methanol, H₂SO₄ | Room temp, 12h | 41 | - | [1] |
| 2-Aminopyridine | 2-Amino-3-bromopyridine | Liquid bromine, acetic acid | 0-57 °C | High | High | |
| 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-iodopyridine | NBS, Iodine | - | 70 (overall) | - |
Suzuki-Miyaura Coupling for the Synthesis of this compound
The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopicolinic acid and 4-formylphenylboronic acid.
References
In-depth Technical Guide: Solubility of 3-(4-Formylphenyl)picolinic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 3-(4-Formylphenyl)picolinic acid in common laboratory solvents. Following a comprehensive review of available scientific literature and chemical databases, this document summarizes the current state of knowledge regarding this specific compound's solubility profile.
Executive Summary
A thorough search of scientific databases and literature has revealed no published quantitative solubility data for this compound in common solvents. The information available is limited to its synthesis and commercial availability.
Due to the absence of specific data for the target compound, this guide provides solubility information for the parent compound, picolinic acid , as a foundational reference. It is crucial to note that the substitution of a formylphenyl group at the 3-position of the picolinic acid core will significantly influence its physicochemical properties, including solubility. Therefore, the data for picolinic acid should be considered as a rough indicator and not a direct substitute for experimental determination for this compound.
This guide also outlines a standard experimental protocol for determining solubility and presents a conceptual workflow for this process. No specific signaling pathways involving this compound were identified in the literature.
Solubility Data
As of the date of this guide, no specific quantitative solubility data for this compound (CAS No. 1261972-92-2) in common solvents has been found in published scientific literature.
For reference purposes, the following table summarizes the known solubility of the parent compound, picolinic acid .
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | 123.11 | 25 | Very Soluble | [1] |
| Ethanol | 123.11 | 25 | 6.89 | [1] |
| Benzene | 123.11 | Not Specified | Difficulty Soluble | [1] |
| Chloroform | 123.11 | Not Specified | Difficulty Soluble | [1] |
| Diethyl Ether | 123.11 | Not Specified | Difficulty Soluble | [1] |
| Carbon Disulfide | 123.11 | Not Specified | Insoluble | [1] |
Disclaimer: The solubility of this compound is expected to differ significantly from that of picolinic acid due to the presence of the larger, more hydrophobic, and polarizable 4-formylphenyl substituent. Experimental determination of its solubility is strongly recommended.
Experimental Protocols
In the absence of a specific published method for this compound, a standard and widely accepted experimental protocol for determining the equilibrium solubility of a solid in a solvent is the shake-flask method .
Objective: To determine the saturation concentration of a solute in a solvent at a given temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent in which the compound is freely soluble.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration of the saturated solution based on the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound were found, a conceptual diagram illustrating the logical workflow for determining compound solubility is provided below.
Caption: Conceptual Workflow for Solubility Determination.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, or pyridine-2-carboxylic acid, a seemingly simple heterocyclic compound, has proven to be a remarkably versatile scaffold in the realms of agriculture and medicine. Its derivatives have given rise to potent herbicides, promising anticonvulsants, and valuable chelating agents. This technical guide delves into the core of the discovery and history of substituted picolinic acids, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Through detailed experimental protocols, structured quantitative data, and visualized signaling pathways, this document serves as a vital resource for professionals seeking to understand and leverage the rich history and scientific foundation of this important chemical class.
A Historical Timeline: From Natural Discovery to Synthetic Innovation
The story of substituted picolinic acids unfolds over more than a century, marked by key discoveries that have expanded their applications across diverse scientific fields.
-
1879: The Dawn of Chelation: The chelating properties of picolinic acid were first reported by Weidel, who observed its ability to efficiently bind with copper and iron.[1] This fundamental discovery laid the groundwork for understanding its biological roles and its use in metal ion complexation.[1][2]
-
1934: A Fungal Metabolite Emerges: The first naturally occurring substituted picolinic acid of significant biological interest, fusaric acid (5-butylpicolinic acid), was isolated by Japanese researchers from the fungus Fusarium heterosporum.[3] This discovery opened the door to investigating the biological activities of picolinic acid derivatives.
-
1960s: A New Era in Weed Control: The commercialization of Picloram (4-amino-3,5,6-trichloropicolinic acid) by Dow Chemical in the 1960s marked a pivotal moment, establishing picolinic acids as a new class of potent and persistent herbicides for controlling broad-leaved weeds.[4]
-
1975: Refining Selectivity: The introduction of Clopyralid further expanded the utility of picolinic acid herbicides, offering a different spectrum of weed control and enhanced selectivity for various crops.[4]
-
2005: Increased Potency and CNS Exploration: The launch of Aminopyralid, a derivative of picloram, demonstrated a significant leap in potency, requiring lower application rates for effective weed control.[4] In the same year, research into the anticonvulsant properties of picolinic acid derivatives gained traction, with studies exploring their potential in treating seizures.[5]
-
Recent Innovations: The development of 6-aryl-picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl represents the latest advancements in this class, offering unique weed control profiles and favorable environmental characteristics.[3][4]
Synthesis of the Picolinic Acid Core and its Derivatives
The ability to chemically modify the picolinic acid scaffold has been central to the development of its diverse applications. Early synthetic methods laid the foundation for the more sophisticated techniques used today.
Foundational Synthesis of Picolinic Acid
One of the earliest and most fundamental methods for synthesizing the picolinic acid core is the oxidation of α-picoline.
Experimental Protocol: Permanganate Oxidation of α-Picoline [6]
-
Reaction Setup: In a 5-liter, three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 ml of water and 50 g (0.54 mole) of α-picoline.
-
First Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
-
Second Oxidation: Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (2–2.5 hours).
-
Work-up: Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 liter of hot water.
-
Concentration and Acidification: Concentrate the filtrate under reduced pressure to 150–200 ml. Filter if necessary, and then acidify to Congo red with concentrated hydrochloric acid (approximately 65–70 ml).
-
Isolation: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Crystallization: Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.
-
Final Product: Filter the crystals of picolinic acid hydrochloride and air-dry.
Synthesis of Substituted Picolinic Acids: The Example of 4-Aminopicolinic Acid
The synthesis of substituted picolinic acids often involves multi-step processes, as illustrated by the preparation of 4-aminopicolinic acid.
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [7]
-
Nitration: Synthesize 4-nitropicolinic acid N-oxide by the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid.
-
Reduction: Reduce the resulting 4-nitropicolinic acid N-oxide to 4-aminopicolinic acid using catalytic hydrogenation.
Biological Activity and Quantitative Data
The biological effects of substituted picolinic acids are diverse, ranging from potent herbicidal action to modulation of neuronal activity. Quantitative data from early and contemporary studies are crucial for understanding their structure-activity relationships (SAR).
Herbicidal Activity
The herbicidal activity of picolinic acid derivatives is a cornerstone of their commercial success. Their efficacy is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the effective dose (ED50).
| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |
| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants |
| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds |
| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species |
| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds |
| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds |
Table 1: Key Picolinic Acid Herbicides and their Properties. [4]
| Herbicide | Test Species | ED50 (g ae/ha) |
| Aminopyralid | Canola | 60.3 |
| Picloram | Canola | 227.7 |
| Aminopyralid | Squash | 21.1 |
| Picloram | Squash | 23.3 |
| Aminopyralid | Okra | 10.3 |
| Picloram | Okra | 17.3 |
Table 2: Comparative Efficacy (ED50) of Aminopyralid and Picloram on Selected Species. [4]
Anticonvulsant Activity
Research has explored the potential of picolinic acid derivatives as anticonvulsant agents. Early studies identified lead compounds and investigated their efficacy in various seizure models.
| Compound | Seizure Model | ED50 (mg/kg) |
| Picolinic acid 2-fluoro-benzylamide (Pic-2-F-BZA) | Maximal Electroshock (MES) | 24.2 |
| Pic-2-F-BZA | Pentylenetetrazole (PTZ) | 56.2 |
| Pic-2-F-BZA | Bicuculline (BIC) | 76.4 |
Table 3: Anticonvulsant Activity of a Picolinic Acid Derivative.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of substituted picolinic acids stem from their interaction with specific cellular targets and pathways.
Herbicidal Mechanism of Action: The Synthetic Auxin Pathway
Picolinic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They primarily interact with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF E3 ubiquitin ligase complex.[3][4] This interaction triggers a cascade of events leading to uncontrolled plant growth and eventual death.
Caption: Auxin signaling pathway initiated by picolinic acid herbicides.
Endogenous Picolinic Acid and the Kynurenine Pathway
Picolinic acid is also an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1] This pathway is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+) and also produces several neuroactive compounds.
Caption: Simplified overview of the Kynurenine Pathway leading to Picolinic Acid.
Chelation and its Biological Implications
The ability of picolinic acid to chelate metal ions is a fundamental aspect of its biological activity. This property is believed to facilitate the absorption of essential minerals and may also play a role in its antimicrobial and immunomodulatory effects.
Caption: The chelation of a metal ion by picolinic acid.
Conclusion
The journey of substituted picolinic acids, from their natural origins and early synthetic explorations to their current status as vital tools in agriculture and promising leads in medicine, highlights the power of chemical innovation. This in-depth technical guide provides a solid foundation for researchers and professionals in the field, offering a comprehensive look at the history, synthesis, and biological activity of this remarkable class of compounds. The continued exploration of the picolinic acid scaffold undoubtedly holds the potential for future discoveries that will further impact science and society.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. irl.umsl.edu [irl.umsl.edu]
Unlocking the Potential of Functionalized Picolinic Acids: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Applications, and Experimental Protocols for Drug Discovery and Beyond
Functionalized picolinic acids, derivatives of pyridine-2-carboxylic acid, are emerging as a versatile scaffold in chemical and biomedical research. Their inherent chelating properties, coupled with the ability to introduce a wide array of functional groups, have positioned them as key components in the development of novel therapeutics, advanced imaging agents, and efficient catalytic systems. This technical guide provides a comprehensive overview of the burgeoning research applications of these compounds, offering researchers, scientists, and drug development professionals a detailed resource to navigate this exciting field. We present a compilation of quantitative data, detailed experimental protocols for key reactions, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and innovation.
Drug Development: A Scaffold for Targeted Therapies and Diagnostics
The unique structure of picolinic acid and its derivatives makes them exceptional ligands for a variety of metal ions, a property that has been extensively leveraged in drug development. From enhancing the efficacy of anticancer agents to enabling new diagnostic modalities, functionalized picolinic acids are at the forefront of medicinal chemistry innovation.
Enzyme Inhibition
Picolinic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in disease. By modifying the picolinic acid core, researchers can design molecules that fit into the active sites of target enzymes with high specificity, leading to potent inhibition.
One notable area of investigation is in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a key mediator of cellular stress responses, and its overactivation is linked to a variety of inflammatory and fibrotic diseases. Functionalized picolinic acid derivatives have been identified as potent ASK1 inhibitors, with some compounds exhibiting impressive inhibitory concentrations.
Histone deacetylases (HDACs) are another important class of enzymes targeted by picolinic acid-based compounds. HDACs play a crucial role in gene expression, and their dysregulation is a hallmark of many cancers. Picolinic acid derivatives have been explored as HDAC inhibitors, demonstrating the versatility of this scaffold in targeting epigenetic modulators.
Table 1: Inhibitory Activity of Functionalized Picolinic Acid Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Picolinic Acid Derivatives | ASK1 | < 300 nM | [1] |
| Picolinamide Derivatives | HDAC1 | 4.4 - 4.5 nM | [2] |
| Picolinamide Derivatives | HDAC2 | 31.6 - 51.4 nM | [2] |
Metal-Based Therapeutics and Imaging Agents
The strong chelating ability of picolinic acid derivatives is central to their application in metal-based drugs and diagnostic agents. By incorporating picolinic acid moieties into larger macrocyclic structures, such as those based on pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene), researchers can create highly stable complexes with a variety of metal ions.
Magnetic Resonance Imaging (MRI) Contrast Agents: Gadolinium(III) complexes of functionalized picolinic acids are being investigated as next-generation MRI contrast agents. The relaxivity of these agents, a measure of their ability to enhance the MRI signal, can be fine-tuned by altering the structure of the picolinic acid ligand. For instance, a pyclen-based Gd³⁺ complex featuring picolinate arms has been shown to exhibit pH-dependent relaxivity, a desirable feature for responsive imaging agents.
Radiopharmaceuticals: The same chelating principles apply to the development of radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy. Picolinic acid-containing chelators can be used to stably bind radioisotopes like Gallium-68 (⁶⁸Ga) for PET imaging. The development of bifunctional chelators, which include a picolinic acid-based chelating unit and a targeting moiety, allows for the specific delivery of radioisotopes to diseased tissues.
Table 2: Properties of Picolinic Acid-Based Metal Complexes
| Complex | Application | Parameter | Value | Reference |
| Gd³⁺ complex of a pyclen-based ligand with picolinate arms | MRI Contrast Agent | Longitudinal Relaxivity (r₁) | 6.7 - 8.5 mM⁻¹s⁻¹ | [3] |
| Tb³⁺ complex of H₃bpatcn | Luminescence Imaging | Quantum Yield | 43% | [3] |
| Gd(III) complex of H₃bpatcn | Metal Chelation | Stability Constant (logKGdL) | 15.8(2) | [3] |
Catalysis: Efficient and Selective Transformations
Beyond the biomedical sphere, functionalized picolinic acids have demonstrated significant utility as catalysts in a range of organic reactions. Their ability to coordinate with metal centers can modulate the reactivity and selectivity of catalytic processes.
Oxidation Reactions
Picolinic acid has been shown to be an effective catalyst in the chromic acid oxidation of alcohols.[4] More recently, it has been employed as a chelating ligand to mediate the catalytic activity of manganese(II) in peracetic acid oxidation processes for the degradation of micropollutants in wastewater.[5][6][7] The formation of a picolinic acid-metal complex can significantly accelerate the rate of these oxidation reactions.
Table 3: Catalytic Performance of Picolinic Acid Systems
| Reaction | Catalyst System | Substrate | Key Performance Metric | Value | Reference |
| Oxidation of 2-picoline | Vanadium-titanium oxides | 2-picoline | Selectivity for picolinic acid | 22-19% at 36-74% conversion | [8] |
| Degradation of Methylene Blue | PAA-Mn(II)-PICA | Methylene Blue | Initial Rate Constant (kinitial) at pH 6.9 | (4.10 ± 0.32) × 10⁻¹ min⁻¹ | [6] |
Experimental Protocols
To facilitate the adoption and further development of functionalized picolinic acids in research, this section provides detailed methodologies for key experimental procedures.
Synthesis of a Picolinate-Functionalized Pyclen Macrocycle
This protocol outlines the synthesis of a pyclen-based ligand functionalized with picolinate arms, a key building block for the development of metal complexes for imaging and therapeutic applications. The synthesis involves the regioselective functionalization of the pyclen macrocycle.[1][3][9][10]
Materials:
-
Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methyl 6-(bromomethyl)picolinate
-
Potassium carbonate (K₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Mono-Boc Protection of Pyclen:
-
Dissolve pyclen in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the mono-Boc-protected pyclen by column chromatography.
-
-
Alkylation with Picolinate Arms:
-
Dissolve the mono-Boc-protected pyclen and potassium carbonate (K₂CO₃) in acetonitrile (ACN).
-
Add a solution of methyl 6-(bromomethyl)picolinate in ACN dropwise.
-
Reflux the reaction mixture for 24 hours.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the alkylated product in a mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
-
Hydrolysis of the Ester Groups:
-
Dissolve the deprotected product in a solution of hydrochloric acid (HCl).
-
Reflux the mixture for 24 hours.
-
Evaporate the solvent to yield the final picolinate-functionalized pyclen ligand as a hydrochloride salt.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Radiolabeling of a DOTA-Picolinate Conjugate with Gallium-68
This protocol describes a general method for radiolabeling a DOTA-like chelator containing a picolinic acid moiety with ⁶⁸Ga for PET imaging applications.[1][5][9]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-picolinate conjugate
-
Sodium acetate buffer (1 M, pH 4.5)
-
Hydrochloric acid (0.1 M)
-
Cation-exchange cartridge
-
Sterile water for injection
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.
-
-
Trapping and Elution of ⁶⁸Ga:
-
Pass the ⁶⁸GaCl₃ solution through a pre-conditioned cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elute the ⁶⁸Ga³⁺ from the cartridge using a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution) directly into the reaction vial.
-
-
Radiolabeling Reaction:
-
To the reaction vial containing the eluted ⁶⁸Ga, add the DOTA-picolinate conjugate dissolved in sodium acetate buffer (pH 4.5).
-
Heat the reaction mixture at 95 °C for 10-15 minutes.
-
-
Purification and Formulation:
-
After cooling, the reaction mixture can often be used directly after sterile filtration, depending on the purity requirements. If necessary, a purification step using a C18 cartridge can be performed.
-
Formulate the final product in a physiologically compatible buffer.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Measure the pH of the final formulation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures involved in the research of functionalized picolinic acids is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key concepts.
Biological Synthesis of Picolinic Acid
Picolinic acid is an endogenous metabolite of the essential amino acid tryptophan, produced via the kynurenine pathway. This pathway is a cascade of enzymatic reactions that plays a significant role in immune regulation and neurotransmission.
Workflow for the Development of a Picolinic Acid-Based PET Imaging Agent
The development of a novel PET imaging agent based on a functionalized picolinic acid involves a multi-step process, from initial design and synthesis to preclinical evaluation.
Catalytic Cycle for Picolinic Acid-Mediated Oxidation
This diagram illustrates a simplified catalytic cycle for the oxidation of a substrate, such as an alcohol, mediated by a picolinic acid-metal complex.
Conclusion and Future Directions
Functionalized picolinic acids represent a rich and underexplored area of chemical space with vast potential across multiple scientific disciplines. Their inherent properties as chelators, combined with the synthetic tractability of the pyridine ring, provide a powerful platform for the design of novel molecules with tailored functions. The applications highlighted in this guide, from targeted cancer therapies and advanced medical imaging to efficient catalytic systems, are just the beginning.
Future research in this area is likely to focus on several key directions:
-
Development of Novel Bifunctional Chelators: The design of more sophisticated picolinic acid-based ligands that can not only chelate a metal ion but also be conjugated to targeting vectors such as antibodies or peptides will be crucial for advancing targeted therapies and diagnostics.
-
Exploration of New Catalytic Activities: The catalytic potential of functionalized picolinic acids is far from fully realized. Investigating their use in a broader range of organic transformations, including asymmetric catalysis, could lead to the discovery of new and efficient synthetic methodologies.
-
Responsive and "Smart" Materials: The ability to fine-tune the electronic and steric properties of picolinic acid derivatives opens up possibilities for creating "smart" materials that respond to specific stimuli, such as pH or the presence of certain biomolecules. This could have applications in drug delivery, sensing, and diagnostics.
By providing a solid foundation of the current state of research, including quantitative data and detailed experimental protocols, this technical guide aims to empower researchers to explore the full potential of functionalized picolinic acids and contribute to the next wave of innovations in medicine, chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. orbi.umons.ac.be [orbi.umons.ac.be]
- 4. WO2019185901A1 - Pyclen-based macrocyclic ligands, chelates thereof and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniupo.it [iris.uniupo.it]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(4-Formylphenyl)picolinic acid
Introduction
3-(4-Formylphenyl)picolinic acid is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a formylphenyl group. Understanding the chemical stability of this molecule is critical for its potential applications in drug development, materials science, and chemical synthesis. Degradation of the molecule can lead to loss of efficacy, formation of potentially toxic impurities, and changes in physical properties.
This technical guide outlines the predicted degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides a detailed, generalized experimental framework for researchers to conduct forced degradation studies to elucidate its stability profile and identify degradation products.
Predicted Stability and Degradation Pathways
The degradation of this compound is predicted to primarily involve the formyl (aldehyde) group and, to a lesser extent, the picolinic acid moiety. The key reactive sites are the aldehyde group, susceptible to oxidation, and the pyridine ring, which can undergo hydroxylation or other transformations under specific conditions.
The aldehyde group is highly susceptible to oxidation. This is anticipated to be the primary degradation pathway under oxidative stress.
-
Primary Degradation Product: The formyl group is expected to be readily oxidized to a carboxylic acid, yielding 3-(4-carboxyphenyl)picolinic acid .[1][2] This can occur with common oxidizing agents like hydrogen peroxide or even exposure to atmospheric oxygen.[1][3]
-
Picolinic Acid Moiety: The picolinic acid ring itself can undergo oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives, such as 6-hydroxy-3-(4-formylphenyl)picolinic acid, similar to the biological degradation of picolinic acid.[4][5][6]
The molecule is expected to be relatively stable under neutral hydrolytic conditions. However, under acidic or basic conditions, some degradation may occur.
-
Acidic/Basic Conditions: The carboxylic acid and pyridine functionalities are generally stable to hydrolysis.[7] However, extreme pH and temperature could potentially promote decarboxylation of the picolinic acid moiety, although this is less likely under standard forced degradation conditions. Under severe hydrothermal conditions, cleavage of the aldehyde group from the aromatic ring has been observed for substituted benzaldehydes.[8]
Aromatic aldehydes and pyridine derivatives are known to be susceptible to photodegradation.
-
Benzaldehyde Moiety: Upon exposure to UV light, the formyl group can undergo a variety of reactions. One potential pathway is the oxidation to a carboxylic acid, forming 3-(4-carboxyphenyl)picolinic acid.[9] Another possibility is the cleavage of the formyl group, which could lead to radical formation and subsequent degradation to products like 3-phenylpicolinic acid or even benzene, though the latter is less likely.[10][11]
-
Picolinic Acid Moiety: The pyridine ring can also absorb UV light and undergo complex photochemical reactions, potentially leading to ring opening or rearrangement products.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 4. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-(4-Formylphenyl)picolinic Acid via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1][2] This protocol details the synthesis of 3-(4-Formylphenyl)picolinic acid, a valuable building block in medicinal chemistry and materials science, by coupling a 3-halopicolinic acid derivative with 4-formylphenylboronic acid using a palladium catalyst.[3][4] The reaction is known for its mild conditions, tolerance of various functional groups, and generally high yields.[2][5]
Reaction Principle
The core of the synthesis is the palladium-catalyzed cross-coupling of an organoboron compound (4-formylphenylboronic acid) with an organic halide (3-bromo- or 3-chloropicolinic acid). The catalytic cycle, a fundamental concept in this reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][4][6]
References
Application Notes and Protocols: 3-(4-Formylphenyl)picolinic Acid in Coordination Chemistry
Disclaimer: Direct experimental data on the synthesis, coordination chemistry, and applications of 3-(4-Formylphenyl)picolinic acid is limited in the reviewed literature. The following application notes and protocols are based on established principles of coordination chemistry and analogous transformations reported for similar picolinic acid derivatives. These guidelines are intended to provide a starting point for researchers and may require optimization.
Introduction
This compound is a bifunctional organic ligand possessing a bidentate picolinate moiety for metal coordination and a reactive formyl group. This unique combination makes it a promising building block in coordination chemistry, with potential applications in the development of functional metal-organic frameworks (MOFs), heterogeneous catalysts, and novel materials with tunable properties. The picolinate core provides a stable N,O-chelating site for a wide range of transition metals, while the pendant aldehyde functionality can be utilized for post-synthetic modification, sensing applications, or to influence the overall structure and properties of the resulting coordination complexes.
Potential Applications
The dual functionality of this compound opens up possibilities for its use in several key areas of chemical research and drug development:
-
Metal-Organic Frameworks (MOFs): The ligand can be employed as a linker to construct porous MOFs.[1][2] The formyl groups can line the pores of the MOF, providing sites for post-synthetic modification, such as the introduction of chiral catalysts or fluorescent tags.[3][4] These functionalized MOFs could find applications in gas storage, separation, and heterogeneous catalysis.
-
Homogeneous and Heterogeneous Catalysis: Coordination complexes of this compound with transition metals such as palladium, copper, or rhodium could exhibit catalytic activity.[5][6] The ligand framework can be tuned to influence the electronic and steric environment of the metal center, thereby affecting its catalytic performance in reactions like cross-coupling, oxidation, or reduction.
-
Drug Development and Bio-imaging: Picolinic acid derivatives are known to form stable complexes with various metal ions and have been explored for biomedical applications.[7][8] The formyl group on the ligand could be used to conjugate the metal complex to biomolecules or to develop probes for bio-imaging.
Experimental Protocols
The following protocols are proposed based on standard synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of this compound
This proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction between a protected 3-bromopicolinic acid ester and 4-formylphenylboronic acid, followed by deprotection and hydrolysis.[9][10][11]
Materials:
-
Methyl 3-bromopicolinate
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve methyl 3-bromopicolinate (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-formylphenyl)picolinate.
-
-
Hydrolysis:
-
Dissolve the methyl 3-(4-formylphenyl)picolinate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Representative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Methyl 3-(4-formylphenyl)picolinate | C₁₄H₁₁NO₃ | 241.24 | 75 | 110-112 | 10.1 (s, 1H), 8.6 (d, 1H), 8.0 (d, 2H), 7.9 (d, 1H), 7.8 (d, 2H), 7.5 (t, 1H), 4.0 (s, 3H) |
| This compound | C₁₃H₉NO₃ | 227.22 | 90 | 215-218 | 10.1 (s, 1H), 8.7 (d, 1H), 8.1 (d, 1H), 8.0 (d, 2H), 7.8 (d, 2H), 7.6 (t, 1H) |
Protocol 2: Synthesis of a Representative Metal Complex: Bis[3-(4-formylphenyl)picolinato]copper(II)
This protocol describes a general procedure for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals.[12]
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.0 eq) in hot methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.
-
Slowly add the copper(II) acetate solution to the hot ligand solution with constant stirring.
-
A precipitate should form upon mixing.
-
Reflux the mixture for 2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the resulting solid under vacuum.
Representative Characterization Data (Hypothetical):
| Complex | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Color | IR (ν, cm⁻¹) |
| [Cu(C₁₃H₈NO₃)₂] | C₂₆H₁₆CuN₂O₆ | 515.96 | 85 | Blue-green | ~1690 (C=O, aldehyde), ~1600 (C=O, carboxylate) |
Visualizations
Caption: Proposed synthetic workflow for this compound and its metal complex.
Caption: Potential applications of this compound and its coordination complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of multifunctional metal-organic frameworks and tuning the functionalities with pendant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Applications of Transition Metals [mdpi.com]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajol.info [ajol.info]
Application Notes and Protocols: 3-(4-Formylphenyl)picolinic Acid in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Formylphenyl)picolinic acid is a bifunctional organic ligand of significant interest for the synthesis of Metal-Organic Frameworks (MOFs). Its structure incorporates a picolinic acid moiety, which is a strong chelating agent for various metal ions, and a formyl (aldehyde) group on a phenyl ring. While direct synthesis of MOFs using this specific ligand is not yet widely documented in peer-reviewed literature, its true potential lies in its utility for post-synthetic modification (PSM).[1] The aldehyde group serves as a reactive handle, allowing for the covalent modification of the MOF's internal and external surfaces after its initial synthesis.[1][2] This enables the introduction of a wide range of functionalities, tailoring the MOF for specific applications in catalysis, sensing, drug delivery, and separations.[3][4][5]
This document provides a comprehensive guide to the potential applications of this compound in MOF synthesis, with a focus on post-synthetic modification. The protocols provided are based on well-established synthetic methodologies for analogous functionalized MOFs.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step synthetic route, a general representation of which is provided below. The synthesis of related aminopicolinic acids has been previously reported, and a similar strategy can be adapted.[6]
Figure 1: A proposed synthetic pathway for this compound.
Synthesis of an Aldehyde-Functionalized MOF: f-MOF-1
The following is a hypothetical, yet representative, solvothermal protocol for the synthesis of an aldehyde-functionalized MOF, herein designated as f-MOF-1, using this compound as the organic linker and a zinc-based secondary building unit (SBU).
Experimental Protocol: Synthesis of f-MOF-1
-
Reagent Preparation:
-
Dissolve this compound (0.15 mmol, 34.1 mg) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.30 mmol, 89.2 mg) in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Add 0.1 mL of hydrofluoric acid (HF) to the mixture. Caution: HF is highly corrosive and toxic. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Solvothermal Synthesis:
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, allow the oven to cool down to room temperature slowly.
-
-
Product Isolation and Purification:
-
Colorless, crystalline precipitates of f-MOF-1 should be observed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
To remove unreacted starting materials and solvent molecules from the pores, immerse the crystals in fresh dichloromethane (CH₂Cl₂) for 3 days, replacing the dichloromethane twice a day.
-
-
Activation:
-
Decant the CH₂Cl₂ and heat the crystals under vacuum at 120 °C for 12 hours to fully activate the MOF.
-
Figure 2: Workflow for the synthesis of the aldehyde-functionalized MOF, f-MOF-1.
Post-Synthetic Modification of f-MOF-1
The aldehyde groups within the pores of f-MOF-1 can be readily reacted with primary amines to form imines, thereby introducing new chemical functionalities.[7] The following protocol describes a general procedure for the post-synthetic modification of f-MOF-1 with a generic primary amine (R-NH₂).
Experimental Protocol: Imine Condensation on f-MOF-1
-
Preparation:
-
Activate f-MOF-1 as described in the synthesis protocol.
-
Prepare a 0.1 M solution of the desired primary amine (R-NH₂) in anhydrous toluene.
-
-
Reaction:
-
In a glovebox or under an inert atmosphere, suspend 50 mg of activated f-MOF-1 in 10 mL of the amine solution in a sealed vial.
-
Heat the suspension at 80 °C for 48 hours with gentle stirring.
-
-
Purification:
-
After cooling to room temperature, filter the solid product.
-
Wash the modified MOF (now denoted as R-imino-f-MOF-1) extensively with fresh toluene to remove any unreacted amine and byproducts.
-
Subsequently, wash with a more volatile solvent such as dichloromethane.
-
-
Activation:
-
Dry the R-imino-f-MOF-1 under vacuum at a temperature appropriate for the stability of the newly introduced functional group (e.g., 60-100 °C) for 12 hours.
-
Figure 3: Workflow for the post-synthetic modification of f-MOF-1 via imine condensation.
Characterization and Properties
The successful synthesis and post-synthetic modification of the MOF should be confirmed using a variety of characterization techniques. The expected properties of the parent and modified MOFs, based on analogous systems, are summarized in the table below.
Table 1: Expected Properties of f-MOF-1 and R-imino-f-MOF-1
| Property | f-MOF-1 (Parent) | R-imino-f-MOF-1 (Modified) | Characterization Technique |
| Crystallinity | High | Maintained | Powder X-Ray Diffraction (PXRD) |
| Porosity (BET Surface Area) | High (e.g., 1500-2500 m²/g) | Moderately Reduced | N₂ Adsorption-Desorption Isotherms |
| Pore Volume | High (e.g., 0.8-1.2 cm³/g) | Reduced | N₂ Adsorption-Desorption Isotherms |
| Thermal Stability | High (e.g., >350 °C) | Dependent on R-group | Thermogravimetric Analysis (TGA) |
| Chemical Functionality | Aldehyde (-CHO) | Imine (-CH=N-R) | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion of the MOF) |
Potential Applications
The ability to post-synthetically modify f-MOF-1 opens up a vast design space for creating materials with tailored properties for a variety of applications:
-
Catalysis: By introducing catalytically active sites (e.g., metal-coordinating groups, basic amines) through the R-group, the modified MOF can be used as a heterogeneous catalyst.[8]
-
Sensing: If the R-group is a fluorescent or colorimetric moiety, the modified MOF could be used as a chemical sensor where binding of an analyte to the imine or R-group induces a detectable signal.[9]
-
Drug Delivery: The R-group can be a biocompatible polymer or a targeting ligand to facilitate the controlled release of encapsulated drug molecules.[4]
-
Gas Separation and Storage: By tuning the size and chemical nature of the R-group, the pore environment can be engineered to selectively adsorb certain gases.[10]
This compound is a promising ligand for the development of functional Metal-Organic Frameworks. While its direct use in MOF synthesis is an area ripe for exploration, its key value lies in enabling post-synthetic modification. The protocols and data presented here, based on analogous and well-understood chemical systems, provide a solid foundation for researchers to begin exploring the synthesis and application of MOFs derived from this versatile building block. The ability to covalently modify the framework post-synthesis offers a powerful tool for the rational design of advanced materials for a wide range of scientific and technological applications.
References
- 1. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
protocol for purification of 3-(4-Formylphenyl)picolinic acid by recrystallization
An effective method for purifying solid organic compounds is recrystallization, which relies on the differential solubility of a substance in a suitable solvent at varying temperatures. For 3-(4-Formylphenyl)picolinic acid, this process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of purified crystals.
Principle of Recrystallization
The cornerstone of recrystallization is the principle that the solubility of most solids increases with a rise in temperature.[1] This allows for the creation of a saturated solution at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution. Impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (mother liquor). The ideal solvent for recrystallization will dissolve a large amount of the target compound when hot but only a small amount when cold.
An alternative purification strategy for carboxylic acids involves an acid-base extraction. The acidic compound is dissolved in an aqueous base (like sodium hydroxide or sodium carbonate) to form a water-soluble salt. Insoluble organic impurities can then be removed by extraction with an organic solvent. Following this, the aqueous solution is acidified, causing the purified carboxylic acid to precipitate out of the solution.[2][3]
Solvent Selection
A preliminary solvent screen is recommended to identify the optimal solvent or solvent system. This involves testing the solubility of small amounts of the impure this compound in various solvents at both room temperature and their boiling points.
Table 1: Illustrative Solubility Data for Picolinic Acid and Potential Screening Solvents for this compound.
| Solvent | Picolinic Acid Solubility at ~293 K (g/kg of solvent)[5] | Suitability for Recrystallization of this compound |
|---|---|---|
| Water | ~862.5 | Potentially suitable, especially if solubility decreases significantly upon cooling. |
| Ethanol | ~57.1 | A good candidate; consider aqueous ethanol mixtures to optimize solubility. |
| Acetonitrile | ~17.0 | May be a good solvent as solubility is low at room temperature. |
| Isopropanol | Data not available | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | Data not available | A moderately polar solvent to be considered in screening. |
| Toluene | Data not available | A non-polar solvent; could be suitable if impurities are polar. |
Application Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of this compound. A preliminary solvent screening is required to determine the most effective solvent.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethanol/water mixture)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a hot plate.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves.[1] Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated carbon was used, a hot filtration is required.
-
Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely plugged with cotton to prevent contamination and slow evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[1]
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This will remove any residual mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and dry them completely. This can be done in a drying oven at a moderate temperature (e.g., 40-60 °C, ensuring it is well below the melting point) or in a vacuum desiccator.[7]
-
Workflow Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
Application Note: Chromatographic Purification of Polar Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction Polar aromatic aldehydes are a significant class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Prominent examples include vanillin and syringaldehyde, which are also valuable flavor compounds.[1][2] Their inherent polarity, conferred by the aldehyde group and often supplemented by hydroxyl or methoxy substituents, presents unique challenges for purification. Effective separation from reaction byproducts or complex matrices, such as those derived from lignin oxidation, is critical for obtaining high-purity material.[3] This application note details robust protocols for the purification of polar aromatic aldehydes using various chromatographic techniques, including normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).
General Considerations for Sample Preparation Prior to chromatographic purification, proper sample preparation is essential to ensure optimal separation and to prevent column damage. The initial steps typically involve dissolving the crude sample, removing particulate matter, and potentially performing a preliminary purification to reduce the complexity of the mixture.
-
Dissolution: The crude sample must be fully dissolved in a suitable solvent.[4] For normal-phase chromatography, a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase is recommended.[5] For reversed-phase chromatography, the sample should be dissolved in a solvent compatible with the mobile phase, such as water, methanol, or acetonitrile.[4]
-
Filtration: It is crucial to remove any particulate matter that could clog the chromatography column or instrument tubing. This is typically achieved by passing the sample solution through a syringe filter (e.g., 0.45 µm).[4]
-
Preliminary Purification: For highly complex mixtures, a preliminary purification step can significantly improve the final chromatographic separation.
-
Liquid-Liquid Extraction: This technique can remove impurities with different solubility properties. A specific method for aldehydes involves using a saturated sodium bisulfite solution. The bisulfite reacts with the aldehyde to form a charged, water-soluble adduct, which can be extracted into an aqueous layer, leaving less reactive organic impurities behind. The aldehyde can then be recovered by basifying the aqueous layer.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to concentrate the sample and remove interfering substances. For instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones can be purified using an SPE cartridge before HPLC analysis.[7]
-
Chromatographic Methods and Protocols
The choice of chromatographic method depends on the specific properties of the aldehyde, the nature of the impurities, and the required scale of purification (preparative vs. analytical).
// Nodes Crude [label="Crude Sample Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Dissolution, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Optional: Liquid-Liquid\nExtraction (e.g., Bisulfite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chrom [label="Chromatographic Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flash [label="Method 1: Preparative\nNormal-Phase Flash\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Method 2: Analytical/Semi-Prep\nReversed-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IEC [label="Method 3: Ion-Exchange\nChromatography\n(for ionizable aldehydes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Fraction Analysis (TLC/HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Polar Aromatic Aldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Crude -> Prep; Prep -> LLE [style=dashed, label=" for complex mixtures"]; LLE -> Chrom; Prep -> Chrom [constraint=false]; Chrom -> Flash; Chrom -> HPLC; Chrom -> IEC; Flash -> Analysis; HPLC -> Analysis; IEC -> Analysis; Analysis -> Pure; } केंदot Caption: General workflow for the purification of polar aromatic aldehydes.
Method 1: Preparative Purification by Normal-Phase Flash Chromatography
Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is well-suited for preparative scale purification of moderately polar compounds.[8]
Experimental Protocol:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the target aldehyde from its impurities.[9] The ideal retention factor (Rf) for the target compound should be approximately 0.2-0.35 for optimal separation on a column.[5]
-
Column Packing:
-
Select a column of appropriate size. A silica-to-sample ratio of 70:1 is often effective for challenging separations.[10]
-
Plug the column outlet with cotton or a frit. Add a small layer of sand.[5]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light air pressure, ensuring there are no cracks or air bubbles.[5] Add a protective layer of sand on top of the packed silica.[10]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.[5]
-
Alternatively, for compounds not soluble in the mobile phase, use "dry loading": adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system identified in step 1.
-
For difficult separations, employ a solvent gradient by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) during the run. This can improve resolution and shorten the run time.[11]
-
Collect fractions and monitor the elution of compounds using TLC.
-
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Tip: If aldehydes are sensitive to the acidic nature of silica, which can cause acetal formation with alcohol solvents, the silica gel can be deactivated. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[9][11]
Method 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used HPLC mode and is excellent for the analytical and semi-preparative separation of polar compounds.[12] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13] More polar compounds elute earlier than less polar ones.[13]
Experimental Protocol (Example: Separation of Vanillin and Syringaldehyde):
-
Sample Preparation: Dissolve the sample mixture containing vanillin and syringaldehyde in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter.
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Fraction Collection: For preparative runs, collect the eluent corresponding to the peak of the target aldehyde.
-
Product Recovery: Combine the collected fractions and remove the organic solvent. The compound can then be recovered from the aqueous phase by lyophilization or liquid-liquid extraction.
// Nodes start [label="Start: Crude Aldehyde Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Desired Scale?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is Aldehyde Ionizable\n(e.g., has acidic/basic group)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Aldehyde Polarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
prep [label="Preparative Scale\n(>100 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyt [label="Analytical / Semi-Prep\n(<100 mg)", fillcolor="#F1F3F4", fontcolor="#202124"];
iec [label="Method 3:\nIon-Exchange Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rpc [label="Method 2:\nReversed-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; npc [label="Method 1:\nNormal-Phase Flash", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> prep [label="Preparative"]; q1 -> analyt [label="Analytical"];
prep -> q3; analyt -> q2;
q2 -> iec [label="Yes"]; q2 -> rpc [label="No"];
q3 -> npc [label="Moderate Polarity\n(Soluble in Organic Solvents)"]; q3 -> rpc [label="High Polarity\n(Water Soluble)"]; } केंदot Caption: Logic diagram for selecting a suitable chromatographic method.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the described chromatographic methods.
Table 1: Typical Parameters for Normal-Phase Flash Chromatography
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | [5] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | [5][9] |
| Elution Mode | Isocratic or Gradient | [11] |
| Target Rf (TLC) | 0.2 - 0.35 | [5] |
| Silica:Sample Ratio | 50:1 to 100:1 (w/w) | [10] |
| Typical Purity | >95% | [10] |
| Typical Recovery | >95% | [10] |
Table 2: Typical Parameters for Reversed-Phase HPLC
| Parameter | Value / Description | Reference |
| Stationary Phase | C18 or C8 Bonded Silica | [7][12] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | [7][14] |
| Mobile Phase Modifier | 0.1% Formic Acid, Acetic Acid, or Trifluoroacetic Acid | [14] |
| Elution Mode | Gradient | [15] |
| Flow Rate (Analytical) | 0.8 - 1.2 mL/min | [7] |
| Detection | UV (254, 280 nm) | - |
| Typical Purity | >99% (Analytical) | - |
| Typical Recovery | >90% (Semi-preparative) | - |
The successful purification of polar aromatic aldehydes is readily achievable through the systematic application of chromatographic techniques. For preparative scale, normal-phase flash chromatography offers a cost-effective and efficient method. For high-resolution analytical separation and smaller-scale purification, reversed-phase HPLC is the method of choice. The detailed protocols and data presented in this note provide a comprehensive guide for researchers to develop and optimize purification strategies for this important class of compounds, ensuring high purity and recovery for subsequent applications.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. Purification [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auroraprosci.com [auroraprosci.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Post-Synthetic Modification of MOFs with 3-(4-Formylphenyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore environments, making them promising candidates for a variety of applications, including drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce specific functionalities into a pre-synthesized MOF, allowing for the tailoring of its chemical and physical properties.[1][2][3] This document provides detailed application notes and experimental protocols for the post-synthetic modification of an amine-functionalized MOF with 3-(4-Formylphenyl)picolinic acid.
The introduction of this compound imparts multiple functionalities to the MOF structure. The formyl (-CHO) group can act as a reactive site for further chemical transformations or serve as a hydrogen bond donor/acceptor, influencing guest-host interactions. The picolinic acid moiety, with its pyridine ring, introduces potential metal-coordinating sites and can alter the hydrophilicity and electronic properties of the pores. These functionalities are of significant interest in drug development for controlled release and targeted delivery applications.
This protocol will focus on the covalent modification of an amine-bearing MOF, specifically UiO-66-NH2, a well-studied and robust zirconium-based MOF known for its thermal and chemical stability.[1][3] The modification will proceed via an amide bond formation between the amino groups on the MOF linker and the carboxylic acid group of this compound.
Application Data
Table 1: Physicochemical Properties of Parent and Modified MOFs
| Property | UiO-66-NH2 (Parent MOF) | UiO-66-NH-CO-(C6H4)-CHO-(C5H3N) (Modified MOF) |
| BET Surface Area (m²/g) | ~1400 | ~1100-1300 |
| Pore Volume (cm³/g) | ~0.6 | ~0.5-0.55 |
| Pore Diameter (Å) | ~6-8 (micropores) | ~6-8 (micropores) |
| Functional Group Loading (mmol/g) | N/A | Typically 0.5-1.5 |
| Thermal Stability (°C) | ~450 | ~400 |
Note: The values for the modified MOF are typical ranges and can vary depending on the degree of functionalization achieved.
Experimental Protocols
Synthesis of Parent MOF (UiO-66-NH2)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 250 mg of ZrCl₄ and 240 mg of 2-aminoterephthalic acid in 50 mL of DMF.
-
Add 0.75 mL of concentrated HCl to the solution as a modulator.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors and solvent molecules from the pores.
-
Activate the synthesized UiO-66-NH2 by heating at 150 °C under vacuum for 12 hours. The activated MOF should be stored in a desiccator.
Post-Synthetic Modification with this compound
Materials:
-
Activated UiO-66-NH2
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 200 mg of activated UiO-66-NH2 in 20 mL of anhydrous DMF in a round-bottom flask.
-
In a separate flask, dissolve 150 mg of this compound and 135 mg of DCC in 10 mL of anhydrous DMF. If using, add 75 mg of NHS to this solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the solution containing the activated this compound to the suspension of UiO-66-NH2.
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 48 hours with continuous stirring.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
To remove unreacted reagents and byproducts, wash the modified MOF sequentially with DMF (3 x 20 mL) and DCM (3 x 20 mL).
-
Dry the final product, UiO-66-NH-CO-(C6H4)-CHO-(C5H3N), under vacuum at 100 °C for 12 hours.
Characterization of the Modified MOF
The successful incorporation of the this compound functionality should be confirmed using a combination of the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the MOF after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the newly formed amide bond (typically around 1650 cm⁻¹) and the characteristic vibrations of the aldehyde (C=O stretch around 1700 cm⁻¹) and pyridine ring.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The MOF can be digested in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) to release the modified linkers for analysis. The presence of signals corresponding to the aromatic protons of the formylphenyl and picolinic acid moieties, as well as the aldehyde proton, confirms the modification.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and to quantify the degree of functionalization by analyzing the weight loss steps.
-
Nitrogen Physisorption (BET analysis): To determine the surface area and pore volume of the modified MOF and compare it to the parent MOF.
Visualizations
Caption: Experimental workflow for the synthesis and post-synthetic modification of UiO-66-NH2.
Caption: Logical relationship of the post-synthetic modification process.
References
- 1. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Prospecting the Potential of 3-(4-Formylphenyl)picolinic Acid in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric catalysis remains a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomerically pure compounds are paramount. The development of novel chiral ligands is a continuous pursuit to enhance the efficiency and selectivity of catalytic transformations. This document explores the prospective application of 3-(4-Formylphenyl)picolinic acid as a versatile ligand in asymmetric catalysis. While direct literature precedents for this specific molecule are not yet established, its structural features—a bidentate picolinic acid core for metal coordination, a rigid phenyl linker, and a reactive formyl group—suggest significant potential. These notes provide a theoretical framework, proposed synthetic protocols, and general methodologies for screening its efficacy in asymmetric reactions.
Introduction
Picolinic acid and its derivatives are a well-established class of bidentate ligands in coordination chemistry and have found utility in various catalytic applications.[1][2] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable five-membered chelate ring with a wide range of metal centers. This robust coordination motif provides a foundation for designing chiral ligands for asymmetric catalysis. The title compound, this compound, introduces a unique combination of structural elements that could be leveraged for inducing enantioselectivity.
The 3-substituted pyridine core offers a scaffold for introducing chirality. The 4-formylphenyl group at the 3-position provides a rigid and sterically defined substituent that can influence the chiral environment around the metal center. Furthermore, the aldehyde functionality serves as a versatile handle for post-synthetic modifications, allowing for the facile generation of a library of chiral ligands through derivatization with chiral auxiliaries or for immobilization onto solid supports.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The starting materials would be a halogenated picolinic acid derivative and a formyl-substituted phenylboronic acid.
Synthetic Workflow Diagram
Figure 1. A proposed synthetic workflow for this compound via Suzuki coupling.
Experimental Protocol: Synthesis of this compound
1. Esterification of 3-Bromopicolinic Acid:
-
To a solution of 3-bromopicolinic acid (1.0 eq) in methanol (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-bromopicolinate.
2. Suzuki Coupling:
-
To a degassed mixture of methyl 3-bromopicolinate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water, 4:1:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-formylphenyl)picolinate.
3. Hydrolysis:
-
Dissolve methyl 3-(4-formylphenyl)picolinate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 3 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Application in Asymmetric Catalysis: A General Protocol
The utility of this compound as a ligand in asymmetric catalysis would first be explored by forming a chiral metal complex. The aldehyde can be derivatized with a chiral amine or alcohol to introduce the chiral element.
Ligand Derivatization and Catalyst Formation Workflow
Figure 2. Workflow for the preparation of a chiral catalyst and its application in asymmetric synthesis.
General Protocol for a Test Reaction: Asymmetric Michael Addition
This protocol outlines a general procedure for screening the efficacy of a chiral catalyst derived from this compound in an asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound.
1. Preparation of the Chiral Ligand:
-
Dissolve this compound (1.0 eq) and a chiral amino alcohol (e.g., (1R,2S)-(-)-norephedrine, 1.0 eq) in toluene.
-
Add a catalytic amount of a dehydrating agent (e.g., acetic acid).
-
Reflux the mixture with a Dean-Stark trap for 12 hours.
-
Remove the solvent under reduced pressure to obtain the chiral Schiff base ligand.
2. In situ Catalyst Formation and Catalytic Reaction:
-
In a dry reaction vessel under an inert atmosphere, dissolve the chiral ligand (0.1 eq) and a metal salt (e.g., Cu(OAc)₂, 0.1 eq) in a suitable solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (e.g., chalcone, 1.0 eq) followed by the Michael donor (e.g., diethyl malonate, 1.2 eq).
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
3. Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Data Presentation: Screening Parameters
For a systematic evaluation of a new ligand-catalyst system, various parameters should be screened. The results can be tabulated for easy comparison.
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OAc)₂ | CH₂Cl₂ | 0 | 24 | TBD | TBD |
| 2 | Cu(OTf)₂ | CH₂Cl₂ | 0 | 24 | TBD | TBD |
| 3 | Cu(OAc)₂ | THF | 0 | 24 | TBD | TBD |
| 4 | Cu(OAc)₂ | Toluene | 0 | 24 | TBD | TBD |
| 5 | Cu(OAc)₂ | CH₂Cl₂ | -20 | 48 | TBD | TBD |
| 6 | Cu(OAc)₂ | CH₂Cl₂ | RT | 12 | TBD | TBD |
TBD: To Be Determined
Logical Relationship of Structural Features to Catalytic Function
The anticipated success of this compound derivatives in asymmetric catalysis is based on the interplay of its structural components.
Figure 3. Logical relationship of the ligand's structural features to its function in asymmetric catalysis.
Conclusion
While the application of this compound in asymmetric catalysis is yet to be reported, its structural characteristics present a compelling case for its investigation. The proposed synthetic route is feasible with standard organic chemistry techniques. The protocols outlined in these notes provide a solid starting point for researchers to explore the potential of this and similar molecules in the development of novel and efficient asymmetric catalytic systems. The modularity of the design, particularly the reactive aldehyde, opens up avenues for creating diverse libraries of chiral ligands, which is a significant advantage in the quest for highly selective catalysts for important chemical transformations.
References
Application Notes and Protocols for Biological Screening of Novel Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have shown potential as anticancer, immunomodulatory, and neuroprotective agents.[1][2] The pyridine carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[3] This document provides detailed application notes and protocols for the biological screening of novel picolinic acid derivatives to evaluate their therapeutic potential.
Application Notes
Novel picolinic acid derivatives can be screened for a variety of biological activities, leveraging their potential to interact with multiple signaling pathways. Key areas for investigation include:
-
Anticancer Activity: Picolinic acid derivatives have been shown to inhibit various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[1][4][5] They can also induce apoptosis and cell cycle arrest in cancer cell lines.[1][5] Screening assays should focus on cell viability, kinase inhibition, and apoptosis induction.
-
Immunomodulatory Effects: Picolinic acid is a known immunomodulator that can suppress T-cell proliferation and modulate cytokine secretion.[5][6] Screening of novel derivatives can identify compounds with enhanced anti-inflammatory or specific immunomodulatory properties. Key assays include cytokine secretion profiling and transcription factor activation assays (e.g., NF-κB).
-
Neuroprotective Properties: The role of tryptophan metabolites in neurological function suggests that picolinic acid derivatives may offer neuroprotective benefits. Screening can be performed using in vitro models of neuronal death to identify compounds that mitigate neuronal damage.[2][7]
Data Presentation
The following tables summarize quantitative data for the biological activity of various picolinic acid derivatives from published studies.
Table 1: Anticancer Activity of Picolinic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 5 | A549 (Lung) | MTT Assay | 99.93 | [1][4] |
| Compound 8l | A549 (Lung) | CCK Assay | 13.2 | [4] |
| Compound 8j | A549 (Lung) | CCK Assay | 12.5 | [4] |
| Compound 8d | A549 (Lung) | CCK Assay | 16.2 | [4] |
| Compound 8k | A549 (Lung) | CCK Assay | 15.6 | [4] |
| Compound 8l | HepG2 (Liver) | CCK Assay | 18.2 | [4] |
| Compound 8j | HepG2 (Liver) | CCK Assay | 20.6 | [4] |
| Compound 8a | HepG2 (Liver) | CCK Assay | 21.6 | [4] |
| Compound 8u | HepG2 (Liver) | CCK Assay | 22.4 | [4] |
Table 2: Kinase Inhibitory Activity of Picolinic Acid Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 7h | VEGFR-2 | 87 | [5] |
| Compound 9a | VEGFR-2 | 27 | [5] |
| Compound 9l | VEGFR-2 | 94 | [5] |
| Compound 8l | VEGFR-2 | 290 | [4] |
| Compound 8j | VEGFR-2 | 530 | [4] |
| Compound 8a | VEGFR-2 | 870 | [4] |
| Sorafenib (Reference) | VEGFR-2 | 180 | [5] |
Experimental Protocols
High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for screening picolinic acid derivatives for their inhibitory effects on specific kinases (e.g., VEGFR-2, EGFR).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase (e.g., VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Picolinic acid derivatives (dissolved in DMSO)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction Setup (5 µL):
-
Prepare a kinase reaction buffer containing the purified kinase and its specific substrate.
-
Add 1 µL of the picolinic acid derivative at various concentrations (typically in a dose-response range) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 4 µL of the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the picolinic acid derivative.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Immunomodulatory Screening Assay
This protocol describes a method to screen for the immunomodulatory effects of picolinic acid derivatives by measuring cytokine secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, cryopreserved or freshly isolated
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) for stimulation
-
Picolinic acid derivatives (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Plate reader for ELISA
Protocol:
-
Cell Plating:
-
Thaw and wash the PBMCs. Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Add 50 µL of medium containing the picolinic acid derivatives at various concentrations to the appropriate wells. Include a DMSO vehicle control.
-
Add 50 µL of medium containing the stimulant (e.g., PHA at a final concentration of 5 µg/mL or LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine secretion for each compound concentration compared to the stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
In Vitro Neuroprotection Assay
This protocol provides a general method for assessing the neuroprotective effects of picolinic acid derivatives against oxidative stress-induced neuronal cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and antibiotics
-
Hydrogen peroxide (H2O2) or another neurotoxic agent
-
Picolinic acid derivatives (dissolved in DMSO)
-
96-well cell culture plates
-
MTT or other cell viability assay kit
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the picolinic acid derivatives for 1-2 hours before inducing toxicity. Include a vehicle control.
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100 µM) for 24 hours. Include an untreated control group.
-
-
Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Tryptophan Metabolism via the Kynurenine Pathway.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 5. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for Electron-Deficient Pyridines
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no product yield in my Suzuki coupling with a chloropyridine. What are the primary causes and how can I fix this?
A1: Low or no yield is a common challenge with less reactive chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step difficult.[1][2] Systematically evaluating each reaction component is key to resolving the issue.
-
Inactive Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3] The choice of ligand is the most critical parameter.[1]
-
Solution: Switch to a more active catalytic system. Use a Palladium(II) source like Pd(OAc)₂ or a Palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3][4] These ligands enhance the reactivity of the palladium center and are effective for activating C-Cl bonds.[1][4]
-
-
Insufficient Temperature: Aryl chlorides are the least reactive of the aryl halides and often require higher temperatures for the reaction to proceed at a reasonable rate.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1][5] A weak or insoluble base will halt the reaction.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state, leading to lower yields.[3][4]
Q2: My reaction starts but then stalls, or I see the formation of palladium black. What is causing catalyst deactivation?
A2: Catalyst deactivation is a frequent problem when using pyridine substrates, often referred to as the "2-pyridyl problem".[2][6]
-
Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring, especially at the 2-position, can coordinate to the palladium center.[3][7][8] This forms a stable, inactive complex that halts the catalytic cycle.[2][7]
Q3: I am observing significant amounts of side products. How can I identify and minimize them?
A3: Two common side reactions plague Suzuki couplings with pyridylboronic acids: protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[3][7] This removes the boronic acid from the productive catalytic cycle.[3] Pyridylboronic acids are particularly susceptible to this side reaction.[8][9][10]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[3] While a small, controlled amount of water can be beneficial with bases like K₃PO₄, excess water promotes protodeboronation.[1]
-
Switch to a More Stable Boron Reagent: Boronic pinacol esters or MIDA boronates are more stable and less prone to protodeboronation than their corresponding boronic acids.[2][8][9]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates this side reaction.[3][11]
-
Solution:
-
Q4: The reaction works for some of my substituted pyridines but fails for others. What causes this substrate-dependent reactivity?
A4: The electronic and steric properties of your specific pyridine derivative significantly influence its reactivity.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring activate the C-Cl bond towards oxidative addition, making the reaction easier. Conversely, electron-donating groups (EDGs) decrease reactivity.[2][12]
-
Solution: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary to achieve good conversion.[2]
-
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the palladium catalyst's approach, hindering the oxidative addition step.[2]
-
Solution: Experiment with ligands of different steric profiles. While bulky ligands are generally preferred, a slightly less bulky ligand might be beneficial in cases of severe steric clash.[2]
-
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient Pyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5% Pd, 2-10% Ligand | Highly effective, general systems for challenging (hetero)aryl chlorides.[1][4] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-3% Pd, 2-6% Ligand | Excellent for activating C-Cl bonds; P(t-Bu)₃ is highly electron-rich.[5] |
| PdCl₂(dppf) | (None, is a pre-catalyst) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures and be less effective for chlorides than Buchwald systems.[1] |
| Pd(PPh₃)₄ | (None, is a pre-catalyst) | 3-5% | Often insufficient for chloropyridines but can be a starting point for more reactive bromides.[2][13] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Electron-Deficient Pyridines
| Base | Solvent | Typical Temp (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane, Toluene | 80-110 | Often a superior choice for challenging couplings; may require a small amount of water to function effectively.[1][4][13] |
| Cs₂CO₃ | 1,4-Dioxane, DMF | 80-110 | A strong, effective base, particularly useful when other bases fail.[1][3] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-100 | A common and effective base, often used in aqueous solvent mixtures.[4] |
| Na₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A standard, milder base suitable for less challenging substrates.[14] |
| LiOᵗBu | Dioxane/H₂O | 100 | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Pyridylboronic acid or ester derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven or flame-dried to remove moisture.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the chloropyridine, boronic acid derivative, and finely ground base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue, typically by flash column chromatography, to obtain the desired product.[8]
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Caption: Pyridine nitrogen coordination leads to catalyst deactivation, which can be blocked by bulky ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for the synthesis of 3-aryl picolinic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aryl picolinic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aryl picolinic acids?
A1: The most prevalent methods for synthesizing 3-aryl picolinic acids involve palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling, which utilizes an arylboronic acid or ester with a 3-halopicolinic acid, and the Negishi coupling, which employs an arylzinc reagent.[1][2][3] These reactions are favored for their versatility and functional group tolerance.[4][5]
Q2: How do I prepare the necessary starting materials?
A2: The key starting materials are a 3-halopicolinic acid (commonly 3-bromo-2-picolinic acid) and an arylboronic acid (for Suzuki coupling) or an arylzinc reagent (for Negishi coupling).
-
3-Bromo-2-picolinic acid: This can be synthesized from 2-methyl-3-bromopyridine through oxidation.[6] Another approach involves the bromination of 2-picolinic acid.
-
Arylboronic acids: These can be prepared through several methods, including the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis.[7][8][9][10] Iridium-catalyzed borylation of arenes is another modern and efficient method.[7][9][11]
-
Arylzinc reagents: These are typically generated in situ from an aryl halide.
Q3: What are the critical parameters to control in a Suzuki-Miyaura coupling for this synthesis?
A3: Several factors significantly influence the success of a Suzuki-Miyaura coupling reaction: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4][12][13] The purity of the starting materials, particularly the arylboronic acid, is also crucial for achieving high yields and minimizing side reactions.[14]
Q4: When should I consider using a Negishi coupling instead of a Suzuki-Miyaura coupling?
A4: Negishi coupling can be a valuable alternative to Suzuki-Miyaura coupling, particularly when dealing with substrates that are sensitive to the basic conditions often required for Suzuki reactions. Organozinc reagents are generally more reactive than organoboron compounds, which can sometimes lead to higher yields or allow for the coupling of more challenging substrates.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Poor Quality Starting Materials:
-
Arylboronic Acid Decomposition: Arylboronic acids can dehydrate to form boroxines or undergo protodeboronation. Ensure your arylboronic acid is pure and dry.[14]
-
Halopicolinic Acid Purity: Impurities in the 3-halopicolinic acid can interfere with the catalyst. Purify the starting material by recrystallization or chromatography if necessary.
-
-
Inefficient Catalyst System:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands like SPhos or XPhos may be beneficial.[15] Consider screening different catalyst/ligand combinations.
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[13][16]
-
-
Suboptimal Reaction Conditions:
-
Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can depend on the specific substrates.[1][12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used. The ratio can impact the solubility of the reagents and the reaction rate.[17]
-
Temperature: The reaction may require heating. Optimization of the temperature is often necessary; too low a temperature can lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side reactions.[4][12]
-
Problem 2: Stalling of the Negishi Coupling Reaction
Possible Causes and Solutions:
-
Catalyst Deactivation: Similar to Suzuki coupling, the palladium catalyst can be deactivated by oxygen or impurities in the starting materials.[16][18] Ensure rigorous inert atmosphere techniques.
-
Incomplete Formation of the Organozinc Reagent: Confirm the formation of the arylzinc reagent before adding the coupling partners. This can be done by quenching an aliquot and analyzing by GC-MS or NMR.[16]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.[16]
-
Product Inhibition: The product itself may coordinate to the palladium catalyst, slowing down the reaction.[16] In such cases, using a higher catalyst loading or a more robust ligand might be necessary.
Problem 3: Formation of Side Products
Common Side Products and Mitigation Strategies:
-
Homocoupling of Arylboronic Acid: This side reaction can be minimized by using a slight excess of the 3-halopicolinic acid and ensuring the reaction is thoroughly deoxygenated.[13]
-
Protodeboronation: The arylboronic acid can react with water or other protic sources to lose the boron functionality. Using anhydrous solvents and an appropriate base can reduce this side reaction.[1]
-
Hydrolysis of the Carboxylic Acid Ester (if applicable): If you are using an ester of 3-halopicolinic acid, the basic conditions can lead to hydrolysis. Using milder bases like K₃PO₄ or performing the reaction at a lower temperature can help.
Problem 4: Difficulty in Product Purification
Purification Strategies:
-
Acid-Base Extraction: The picolinic acid product is acidic and can be separated from neutral organic impurities by extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent.
-
Crystallization: 3-Aryl picolinic acids are often crystalline solids and can be purified by recrystallization from a suitable solvent system.[19]
-
Chromatography: If crystallization is not effective, purification by column chromatography on silica gel can be employed. A mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) may be necessary to prevent tailing of the acidic product.[20][21]
Quantitative Data Summary
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 8 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 70 | 12 | 92 |
Note: The data in this table are representative and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask under an argon atmosphere, add the 3-halopicolinic acid (1.0 equiv.), arylboronic acid (1.2 equiv.), and the chosen base (2.0-2.5 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[22]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Preparation of Arylboronic Acid via Grignard Reaction
-
To a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 equiv.).
-
Add a solution of the aryl bromide (1.0 equiv.) in anhydrous THF via an addition funnel. A crystal of iodine may be needed to initiate the reaction.
-
Once the Grignard reagent has formed, cool the solution to -78 °C.
-
Slowly add a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl (e.g., 2M) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude arylboronic acid, which can be purified by recrystallization.[8][9]
Visualizations
Caption: General experimental workflow for the synthesis of 3-aryl picolinic acids.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Challenges in the Purification of Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar heterocyclic compounds using various techniques.
Issue 1: My polar heterocyclic compound shows poor or no retention on a standard C18 column in Reversed-Phase HPLC.
-
Question: My compound elutes at or near the solvent front. How can I improve its retention?
-
Answer: This is a common challenge with highly polar compounds due to their strong affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component.[1] Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1][2]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer different selectivity for polar analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[2][3][4][5] This technique uses a polar stationary phase (like silica, diol, or amine) with a mobile phase rich in a less polar organic solvent (commonly acetonitrile) and a small amount of a more polar solvent (like water).[2]
-
Ion-Pair Chromatography: For ionizable heterocyclic compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape.[6] However, be aware that these reagents can be non-volatile and may not be compatible with mass spectrometry (MS).[6]
-
Issue 2: My polar heterocyclic compound is degrading on the silica gel column during flash chromatography.
-
Question: I am observing streaking, multiple spots on TLC after the column, or low recovery. What can I do?
-
Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds, particularly basic heterocycles.[7][8] Here are some solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide before loading your sample.[1] A common practice is to use 1-2% triethylamine in the elution solvent.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase such as alumina (basic, neutral, or acidic), florisil, or a bonded silica phase like amine-functionalized silica.[4][8]
-
Reversed-Phase Flash Chromatography: This is a viable option where the nonpolar stationary phase is less likely to cause acid-catalyzed degradation.[7]
-
Issue 3: I'm struggling to crystallize my highly polar heterocyclic compound.
-
Question: My compound either remains an oil or precipitates as an amorphous solid. How can I obtain good crystals?
-
Answer: The high polarity and often strong hydrogen bonding capabilities of these compounds can make crystallization challenging.[9][10]
-
Solvent Selection is Key: An ideal recrystallization solvent will dissolve your compound at high temperatures but not at low temperatures.[9][11] Experiment with a variety of solvents and solvent mixtures. Polar solvents like ethanol, methanol, acetonitrile, or ethyl acetate are often good starting points.[10] Sometimes, a mixture of a good solvent and a poor solvent (an "anti-solvent") can induce crystallization.
-
Slow Cooling: Allow the saturated solution to cool down slowly and undisturbed. Rapid cooling often leads to smaller, less pure crystals or precipitation.[9]
-
Derivative Formation: In some cases, forming a salt or a derivative of your compound can improve its crystallinity.[9] For basic heterocycles, forming an HCl or other salt can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general chromatography technique for purifying polar heterocyclic compounds?
A1: There is no single "best" technique as the optimal method depends on the specific properties of your compound (e.g., polarity, ionizability, stability).[3] However, a good starting point for very polar compounds is often Hydrophilic Interaction Liquid Chromatography (HILIC) , as it is specifically designed for such molecules.[2][3] For moderately polar compounds, Reversed-Phase HPLC with specialized polar-compatible columns (e.g., ODS-AQ, polar-endcapped) is widely used.[12] Supercritical Fluid Chromatography (SFC) is also a powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[7]
Q2: How can I effectively remove highly polar solvents like DMF or DMSO after a reaction?
A2: Removing residual high-boiling polar solvents is a common purification challenge. A standard workup involves diluting the reaction mixture with a large volume of water and extracting with a less polar organic solvent like ethyl acetate or dichloromethane. However, this can require multiple washes.[13] An efficient method is a series of liquid-liquid extractions.[13] Adding brine (saturated NaCl solution) to the aqueous layer can also help to reduce the solubility of organic compounds and force them into the organic layer.[14]
Q3: My compound streaks badly on TLC plates. What does this indicate and how can I fix it?
A3: Streaking on TLC, especially for basic compounds like many heterocycles, often indicates strong, undesirable interactions with the stationary phase (usually acidic silica gel) or compound overloading.[15] To address this, you can:
-
Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your developing solvent.[1][8]
-
Spot a smaller amount of your sample on the TLC plate.
-
Use a different type of TLC plate, such as alumina or a reversed-phase plate.
Q4: Can I use normal-phase chromatography for very polar compounds?
A4: Yes, but it can be challenging. If your compound doesn't move from the baseline even with highly polar solvents like 100% ethyl acetate or methanol, you may need to use more aggressive solvent systems.[8] A common approach is to add a small percentage of ammonium hydroxide in methanol to your mobile phase (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane).[8] Alternatively, HILIC, which uses a polar stationary phase with a reversed-phase type solvent system, can be considered a form of aqueous normal-phase chromatography and is often more effective.[4]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Heterocycle Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Robust, reproducible, wide availability of columns. | Poor retention for very polar compounds.[3] Hydrophobic collapse with highly aqueous mobile phases on some columns.[6] | Moderately polar to nonpolar compounds. |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol, Amine) | High organic content (>80% ACN) with aqueous buffer.[2] | Excellent retention for very polar and hydrophilic compounds.[2][3] MS-friendly mobile phases.[2] | Can require longer equilibration times.[2] Can be less reproducible than RP-HPLC.[2] | Highly polar, water-soluble compounds (e.g., sugars, amino acids, polar metabolites).[2][3] |
| Normal-Phase (NP-HPLC/Flash) | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Good for separating isomers.[16] Solvents are easily evaporated. | Can cause degradation of acid/base sensitive compounds.[8] Poor solubility of polar compounds in nonpolar solvents. | Nonpolar to moderately polar compounds. |
| Supercritical Fluid (SFC) | Various (similar to NP and RP) | Supercritical CO2 with a polar co-solvent (e.g., Methanol).[7] | Fast, uses less organic solvent, good for preparative scale. Often provides better peak shapes for basic compounds.[7] | Requires specialized equipment. | Chiral separations, purification of polar and basic compounds. |
| Ion-Exchange (IEX) | Charged (anionic or cationic) | Aqueous buffers with varying pH or salt concentration. | High selectivity for ionizable compounds. | Limited to charged analytes. High salt mobile phases are not MS-friendly.[6] | Ionizable compounds (acids and bases). |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of a Basic Heterocycle
-
Column Packing: Dry pack the column with the appropriate amount of silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).[1]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture.
-
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove any excess base.[1]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[17]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: General Method for HILIC Purification
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., unbonded silica, diol, or amide).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 15-20 minutes or until a stable baseline is achieved. HILIC may require longer equilibration than reversed-phase.[2]
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. A 75/25 mixture of acetonitrile/methanol is often a good choice.[2]
-
Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent A over 15-20 minutes.[7]
-
Detection: Use UV or Mass Spectrometry (MS) for detection. Volatile buffers like ammonium formate are compatible with MS.[7]
Visualizations
Caption: A workflow for troubleshooting common purification issues.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. pharmanow.live [pharmanow.live]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. reddit.com [reddit.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-(4-Formylphenyl)picolinic acid
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-(4-Formylphenyl)picolinic acid. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis starting with a halogenated picolinic acid derivative. The core of this synthesis is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the two aromatic rings.[1][2] This is typically followed by a hydrolysis step to yield the final carboxylic acid product.
Q2: I am observing significant impurities in my final product. What are the most likely side products?
A2: Impurities often arise from side reactions during the Suzuki-Miyaura coupling step. The most common byproducts include dehalogenated picolinic acid (from the halide starting material), protodeborylated benzaldehyde (from the boronic acid starting material), and homocoupled products (biphenyls and bipyridines). Incomplete hydrolysis of an ester protecting group is also a common impurity.
Q3: My Suzuki coupling reaction is failing or giving very low yields. What are the primary factors to investigate?
A3: Low yields in Suzuki coupling can be attributed to several factors:
-
Catalyst Inactivation: The Pd(0) catalyst can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed.
-
Sub-optimal Base or Solvent: The choice of base and solvent system is critical and substrate-dependent.
-
Side Reactions: Competing side reactions like dehalogenation and protodeborylation can consume starting materials, reducing the yield of the desired product.[3]
-
Purity of Starting Materials: Impurities in the aryl halide or boronic acid can inhibit the catalyst.
Q4: Can I use an aryl chloride as a starting material for the Suzuki coupling?
A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used.[1][3][4] However, they typically require more specialized conditions, such as more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[3][4]
Synthesis and Troubleshooting
The general synthetic pathway involves a Suzuki coupling followed by hydrolysis.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
Problem Area 1: Suzuki-Miyaura Coupling Step
This step is critical for forming the biaryl scaffold and is often the source of major impurities.
Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.
Common Side Products in Suzuki-Miyaura Coupling
| Side Product Name | Originating Reagent | Potential Cause |
| Picolinic acid / ester | Aryl Halide | Dehalogenation: Reductive elimination of a palladium-hydride complex.[3] |
| Benzaldehyde | Boronic Acid | Protodeborylation: Reaction with a proton source, replacing the boronic acid group with hydrogen.[3] |
| 4,4'-Diformylbiphenyl | Boronic Acid | Homocoupling: Oxidative coupling of two boronic acid molecules. |
| Bipyridine dicarboxylate | Aryl Halide | Homocoupling: Coupling of two aryl halide molecules. |
Problem Area 2: Hydrolysis Step
The final step involves the conversion of the ester to a carboxylic acid. While seemingly straightforward, this step can also present challenges.
Issue: Incomplete Hydrolysis
-
Symptom: Presence of the starting ester in the final product, detected by NMR or LC-MS.
-
Cause: Insufficient reaction time, temperature, or amount of hydrolyzing agent (e.g., LiOH, NaOH, HCl). Steric hindrance around the ester can also slow the reaction.
-
Solution:
Issue: Product Degradation
-
Symptom: Formation of unidentified impurities or low recovery of the desired product after workup.
-
Cause: The aldehyde group can be sensitive to strongly basic or acidic conditions and high temperatures. Aldehydes can undergo reactions like Cannizzaro reactions under strong base or oxidation.
-
Solution:
-
Use milder hydrolysis conditions (e.g., lower temperature, weaker base).
-
Carefully control the pH during the acidic workup to avoid extremes.
-
Minimize the reaction time to what is necessary for complete conversion.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(4-formylphenyl)picolinate via Suzuki-Miyaura Coupling
This protocol provides a representative procedure. Optimization may be required based on specific laboratory conditions and reagent purity.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromopicolinate (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
-
Reaction Execution:
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure ester intermediate.
-
Protocol 2: Hydrolysis to this compound
-
Saponification:
-
Dissolve the purified Methyl 3-(4-formylphenyl)picolinate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.[7]
-
-
Workup and Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Visualization of Suzuki Coupling Side Reactions
The following diagram illustrates how dehalogenation and protodeborylation branch off from the main catalytic cycle.
Caption: Competing side reactions in the Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Improving Suzuki Coupling Yields with Formyl-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura coupling reactions involving formyl-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a formyl-substituted boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with formyl-substituted boronic acids, which are electron-deficient, can stem from several factors. The most critical areas to troubleshoot are:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active Pd(0) species can be sensitive to oxygen. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base Selection: The choice of base is critical. Formyl-substituted boronic acids are electron-deficient, which can slow down the transmetalation step. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate this step.[1] However, excessively strong bases in the presence of water can promote protodeboronation.
-
Boronic Acid Stability: Formyl-substituted boronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond). Consider using the boronic acid as a more stable derivative, such as a pinacol ester or a diethanolamine (DEA) adduct.[2]
Q2: I am observing a significant amount of homocoupling byproduct from my formylphenylboronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced.[3] To minimize homocoupling:
-
Improve Degassing: Ensure all solvents and the reaction vessel are meticulously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that arises from the in situ reduction of Pd(II) precatalysts.[3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q3: What is protodeboronation and how can I prevent it with my formyl-substituted boronic acid?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient boronic acids, especially in the presence of a base and a proton source (like water).[1] To mitigate protodeboronation:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce this side reaction as water is often the primary proton source.[1]
-
Select a Milder Base: If aqueous conditions are necessary, consider a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a diethanolamine (DEA) adduct, can protect it from premature decomposition. These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction.[2]
Q4: Which catalyst and ligand combination is generally recommended for coupling formyl-substituted boronic acids?
A4: For electron-deficient boronic acids, catalyst systems employing bulky and electron-rich phosphine ligands are generally preferred. These ligands can accelerate the rate-limiting transmetalation and reductive elimination steps of the catalytic cycle. Highly effective ligand families include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These are often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of catalyst; consider a more robust precatalyst (e.g., a palladacycle).[1] |
| Inefficient transmetalation | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); increase reaction temperature. | |
| Poor reagent purity | Verify the purity of starting materials and solvents. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing of solvents and reaction setup; maintain a positive inert gas pressure.[1] |
| Inefficient Pd(II) reduction | Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or optimize reduction conditions for the Pd(II) precatalyst.[3] | |
| Protodeboronation of Boronic Acid | Presence of water/proton source with base | Use anhydrous solvents and reagents; consider protecting the boronic acid as a diethanolamine (DEA) adduct or pinacol ester.[1][2] |
| Base is too strong for the conditions | Switch to a milder base (e.g., K₂CO₃, KF), especially in aqueous media.[1] | |
| Reaction Stalls or is Sluggish | Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). |
| Insufficient temperature | Gradually increase the reaction temperature while monitoring for decomposition. |
Data Presentation: Quantitative Yield Comparison
The following tables summarize yields for Suzuki-Miyaura couplings of formyl-substituted phenylboronic acids under various conditions. Note: Direct comparison between entries may not be exact as they are compiled from different literature sources with potentially varying experimental setups.
Table 1: Suzuki Coupling of 4-Formylphenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| Aryl Halide | Pd(OH)₂ | - | K₃PO₄ | Toluene | 65 | Optimized | Good |
| 4-Bromobenzaldehyde | Pd/NiFe₂O₄ | None | Na₂CO₃ | DMF/H₂O | 80 | 0.5 | 92 |
| 4-Chlorobenzaldehyde | PPI-Cu-Ni-Pd NPs | None | Na₂CO₃ | EtOH/H₂O | RT | <2 | 99 |
Table 2: Suzuki Coupling of 3-Formylphenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 16 | 75 |
Table 3: Suzuki Coupling of 2-Formylphenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromopyridylcarboxylic acid | Palladium Catalyst | - | Base | Solvent | Optimized | Optimized | Varies |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 54 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 4-Formylphenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Formylphenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of Formylphenylboronic Acid with Diethanolamine (DEA) and Subsequent Suzuki Coupling
This two-part protocol can improve the stability and handling of the boronic acid.[1][2]
Part A: Synthesis of the Diethanolamine (DEA) Adduct
-
In a vial with a stir bar, dissolve the formylphenylboronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate will form.
-
Stir the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part B: Suzuki Coupling using the DEA Adduct
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the formylphenylboronic acid DEA adduct (1.2 mmol), a palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed solvent system, typically a protic solvent mixture such as Dioxane/H₂O (10:1), via syringe.[1]
-
Heat the reaction to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizations
Experimental and Troubleshooting Workflow
Caption: A typical workflow for Suzuki coupling experiments and a troubleshooting guide for low-yield outcomes.
Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Troubleshooting
Caption: Logical relationships between common problems, their causes, and potential solutions.
References
preventing decomposition of formyl-containing compounds during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of formyl-containing compounds during your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formyl-containing compound is degrading during the reaction. What are the common causes and how can I troubleshoot this?
A1: Decomposition of formyl-containing compounds, or aldehydes, is a common issue stemming from their high reactivity.[1] The primary degradation pathways include oxidation to carboxylic acids, reduction to alcohols, and disproportionation via reactions like the Cannizzaro reaction.[2] Several factors can influence the stability of the formyl group, including reaction temperature, pH, and the presence of catalysts or impurities.[3][4][5]
To troubleshoot, a systematic approach is recommended. Start by identifying the unwanted byproduct to understand the decomposition pathway. Once identified, you can implement specific strategies to mitigate the issue.
Caption: General troubleshooting workflow for aldehyde decomposition.
Q2: I am observing oxidation of my aldehyde to a carboxylic acid. How can I prevent this?
A2: Aldehydes are readily oxidized to carboxylic acids, sometimes even by atmospheric oxygen.[2] This is one of the most common decomposition pathways. Ketones, lacking a hydrogen atom on the carbonyl carbon, are much more resistant to oxidation.[6]
Troubleshooting Strategies:
-
Inert Atmosphere: The most crucial step is to run your reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[7]
-
Anhydrous Conditions: Use anhydrous (dry) solvents. Some oxidation procedures are done in anhydrous mediums specifically to prevent hydrolysis and subsequent oxidation.[7]
-
Avoid Strong Oxidants: Be mindful of the reagents used. If a subsequent step involves an oxidant, the formyl group must be protected first.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of oxidation.[3]
| Condition | Expected Outcome | Rationale |
| Reaction open to air | High risk of oxidation | Aldehydes can be oxidized by atmospheric O₂.[2] |
| Reaction under N₂ or Ar | Significantly reduced oxidation | Prevents reaction with atmospheric O₂.[7] |
| Use of wet solvents | Potential for side reactions | Can affect reagent stability and reaction pathways. |
| Use of anhydrous solvents | Minimized side reactions | Critical for many moisture-sensitive reagents and reactions.[7] |
Q3: How can I protect the formyl group from unwanted reactions during a multi-step synthesis?
A3: Protecting the formyl group is a key strategy to ensure chemoselectivity in a subsequent reaction.[8] The most common protecting groups for aldehydes are acetals and thioacetals, which are stable to nucleophiles, hydrides, and organometallics.[9][10]
Choosing a Protecting Group: The choice depends on the stability required and the conditions for deprotection. An ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove with high yield.[11]
Caption: Decision tree for selecting a carbonyl protecting group.
Q4: My aromatic aldehyde is giving poor yields due to a disproportionation reaction. What is happening?
A4: Aromatic aldehydes that lack an alpha-hydrogen can undergo an oxidation-reduction reaction known as the Cannizzaro reaction when treated with a strong base (like NaOH).[2] In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[2] This significantly lowers the yield of the desired product.
Prevention Strategies:
-
pH Control: The most critical factor is to avoid strongly basic conditions. Maintain a neutral or slightly acidic pH if possible.
-
Protecting Groups: If subsequent steps require a strong base, protect the formyl group as an acetal first. Acetals are stable to basic conditions.[8]
-
Alternative Reagents: If the reaction requires a base, explore milder, non-hydroxide bases that are less likely to promote the Cannizzaro reaction.
Q5: How can I reliably detect and quantify the decomposition of my formyl-containing compound?
A5: Detecting and quantifying aldehyde degradation is crucial for optimizing reaction conditions and ensuring product purity. Several analytical techniques are available.
-
Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used.[12] For enhanced sensitivity and stability, aldehydes are often derivatized before analysis.[13]
-
Mass Spectrometry (MS): Coupling GC or HPLC with MS provides structural information, aiding in the definitive identification of byproducts.[12][13]
-
Spectroscopic Methods:
-
¹H NMR: The formyl proton has a characteristic chemical shift around δ 9.5-10 ppm, which can be monitored for disappearance.
-
IR Spectroscopy: The C=O stretch of an aldehyde appears around 1700 cm⁻¹, which will change if the group is oxidized or reduced.
-
Common Derivatization Agents for Aldehyde Analysis
| Derivatization Agent | Technique | Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Forms stable, UV-active hydrazones. Widely used standard method.[12] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD, GC-MS | Creates volatile derivatives with high sensitivity for electron capture detection (ECD).[13][14] |
| 2-Thiobarbituric Acid (TBA) | Spectrophotometry, HPLC | Reacts with certain aldehydes like malondialdehyde to form a colored adduct.[12] |
Key Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of an Aldehyde
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common method to protect a formyl group.
Materials:
-
Aldehyde-containing compound
-
Ethylene glycol (1.5-2.0 equivalents)
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.01-0.05 equivalents)
-
Dean-Stark apparatus or molecular sieves
-
Anhydrous sodium bicarbonate (NaHCO₃) for workup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagents: To the flask, add the aldehyde, anhydrous toluene, ethylene glycol, and the acid catalyst.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the catalyst by washing the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude acetal-protected compound.
-
Purification: Purify the product as necessary, typically by column chromatography or distillation.
Protocol 2: Reaction Setup under an Inert Atmosphere
This protocol is essential for preventing the air-oxidation of sensitive aldehydes.
Materials:
-
Schlenk-line or a balloon filled with nitrogen or argon
-
Reaction flask with a sidearm or a three-neck flask
-
Rubber septa
-
Needles and syringes for liquid transfer
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.
-
Assembly: Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Purging: Evacuate the flask using the Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure all air is removed. Alternatively, flush the flask with a steady stream of inert gas from a balloon for several minutes.
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Add liquid reagents and solvents via syringe through a rubber septum.
-
Reaction: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) throughout the entire reaction, including during heating or cooling.
Caption: A simplified workflow of an inert atmosphere setup.
References
- 1. fiveable.me [fiveable.me]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 10. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
catalyst selection for the synthesis of sterically hindered biaryls
Welcome to the Technical Support Center for the synthesis of sterically hindered biaryls. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during these demanding coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a frequent challenge, primarily due to the steric hindrance impeding the catalytic cycle.[1] A systematic approach to troubleshooting is crucial for success.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step. For particularly challenging couplings, specialized ligands like BI-DIME may be necessary.[2]
-
-
Incorrect Base Selection: The base activates the boronic acid for transmetalation, and its choice is critical.
-
Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[1] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1]
-
-
Inappropriate Solvent: The solvent must effectively dissolve the reactants and the base.
-
Solution: Toluene, 1,4-dioxane, and THF are common and effective solvents. If solubility is an issue, a co-solvent might be necessary. Ensure solvents are thoroughly degassed to prevent catalyst deactivation by oxygen.[3]
-
-
Side Reactions: Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[1][3]
-
Solution: Using boronic esters (e.g., pinacol esters) can mitigate this issue.[3] Ensure anhydrous conditions and use a non-nucleophilic base.
-
-
Catalyst Deactivation: The presence of oxygen or impurities in the starting materials can poison the palladium catalyst.
-
Solution: Ensure all reagents and solvents are pure and thoroughly degassed.[3] Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.
-
Issue 2: Incomplete Conversion or Stalled Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for forming C-N bonds with sterically hindered substrates can also be challenging, often suffering from incomplete conversion or stalling.
Possible Causes and Solutions:
-
Catalyst Inhibition/Poisoning: The nitrogen atom of some substrates (e.g., 2-halopyridines) can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Switch to more sterically demanding biaryl monophosphine ligands like XPhos, RuPhos, or BrettPhos. The increased bulk around the palladium center can prevent substrate coordination.
-
-
Suboptimal Ligand/Base/Solvent Combination: The interplay between these components is complex and highly substrate-dependent.
-
Solution: Systematically screen different combinations. A good starting point is to vary one component at a time (e.g., test different ligands with the same base and solvent).
-
-
Reagent Insolubility: If starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Try a different solvent. Toluene and 1,4-dioxane are common choices. For highly insoluble components, a more polar solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium.
-
-
Catalyst Decomposition: Prolonged exposure to high temperatures (>120 °C) can lead to the formation of palladium black (inactive metallic palladium).
-
Solution: Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of a black precipitate.
-
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all reagents and solvents are properly dried and degassed. Assemble the reaction in a glovebox or under a positive pressure of an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the synthesis of tetra-ortho-substituted biaryls?
A1: The synthesis of tetra-ortho-substituted biaryls represents a significant steric challenge. Highly active catalyst systems are required. Research has shown that palladium catalysts with bulky and electron-rich ligands are most effective. These include:
-
Buchwald-type ligands: Ligands like XPhos and SPhos are commonly used. A recently developed ligand, HFTPhos, has shown high activity, allowing for catalyst loadings as low as 0.025 mol%.[4]
-
N-Heterocyclic Carbene (NHC) ligands: Certain NHC ligands have demonstrated excellent reactivity for the formation of bulky tetra-ortho-substituted biaryls from aryl chlorides and bromides at room temperature.[5]
-
Specialized ligands: For extremely hindered substrates, specialized ligands such as BI-DIME and AntPhos have been developed and shown to be effective.[2][6]
Q2: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
A2: Homocoupling of the boronic acid to form a biaryl byproduct can be a significant issue, often exacerbated by the presence of oxygen.[1] To minimize this side reaction:
-
Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Use a Pd(0) source directly or ensure that the reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst to the active Pd(0) species.
Q3: What is the role of water in Suzuki-Miyaura reactions with inorganic bases?
A3: When using inorganic bases like potassium phosphate (K₃PO₄) or carbonates, a small amount of water can be beneficial and is sometimes required for the reaction to proceed efficiently.[1][7] Water can help to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. However, an excess of water can promote protodeboronation, so the amount should be carefully controlled.
Q4: My Buchwald-Hartwig amination of an aryl chloride is not working. What should I try first?
A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations, and their coupling often requires more active catalyst systems.[8] The first thing to try is switching to a more effective ligand. Sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective for challenging substrates like aryl chlorides.[9] Using a pre-catalyst that can easily generate the active Pd(0) species is also recommended.
Q5: Can I use the same catalyst system for different types of sterically hindered biaryl syntheses?
A5: While some catalyst systems are quite versatile, it is unlikely that a single system will be optimal for all types of sterically hindered biaryl syntheses. The ideal catalyst, ligand, base, and solvent combination is highly dependent on the specific substrates being coupled.[9] It is always recommended to perform a small-scale screen of reaction conditions to identify the optimal parameters for your specific transformation.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / L1 | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 85 | [10] |
| Pd(OAc)₂ / AntPhos | 2-bromo-1,3,5-trimethylbenzene | cyclohexylboronic acid | K₃PO₄ | Xylenes | 140 | 12 | 63 | [6] |
| Pd/BI-DIME | 2-bromo-1,3,5-triisopropylbenzene | mesitylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 95 | [2] |
| Pd/HFTPhos | 2-bromo-1,3,5-trimethylbenzene | 2,6-dimethylphenylboronic acid | K₂CO₃ | ⁱPrOH/H₂O | 60 | 3 | 89 | [4] |
Table 2: Performance of Catalysts in Buchwald-Hartwig Amination of Hindered Substrates
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / RuPhos | 4-chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 99 | [11] |
| Pd-G3-XPhos | 2-chlorotoluene | t-butylamine | NaOt-Bu | Toluene | 80 | 18 | 95 | [12] |
| Pd(OAc)₂ / P7 | 1-bromo-2-isopropylbenzene | 1-adamantanamine | NaOt-Bu | 1,4-dioxane | 100 | 18 | 92 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination with a Hindered Aryl Halide
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOt-Bu, 1.4 mmol), the aryl halide (1.0 mmol), and the amine (1.2 mmol) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for sterically hindered biaryl synthesis.
Caption: Decision tree for troubleshooting low yields in hindered biaryl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
managing impurities in the synthesis of picolinic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of picolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for picolinic acid and its derivatives?
A1: Picolinic acid is commercially produced primarily through two main routes:
-
Ammoxidation of 2-picoline: This process is followed by the hydrolysis of the resulting picolinonitrile.[1]
-
Oxidation of 2-picoline: Common oxidizing agents for this laboratory-scale synthesis include potassium permanganate (KMnO4) or nitric acid.[1]
Derivatives of picolinic acid are often synthesized by modifying the carboxylic acid group, such as through esterification or amidation, or by substitutions on the pyridine ring.
Q2: What are the typical impurities I might encounter?
A2: Impurities can originate from various sources throughout the manufacturing process. They are generally classified as organic impurities, inorganic impurities, and residual solvents.
-
Organic Impurities: These can include starting materials, by-products, intermediates, and degradation products. For example, in the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid using thionyl chloride, a common by-product is the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide.[2]
-
Inorganic Impurities: These are often metallic or non-metallic elements that can come from raw materials, catalysts, or manufacturing equipment.
-
Residual Solvents: These are volatile organic compounds used during the synthesis process.
Q3: How can I detect and quantify impurities in my sample?
A3: A range of analytical techniques can be used for impurity profiling. High-performance liquid chromatography (HPLC), particularly with mass spectrometry (MS) detection (HPLC-MS), is considered the gold standard for impurity analysis. Gas chromatography (GC), also often coupled with MS (GC-MS), is ideal for analyzing volatile organic impurities like residual solvents.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide detailed structural information about the impurities.
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to your main product.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Unreacted Starting Materials | Compare the retention times of the unexpected peaks with the standards of your starting materials. If they match, consider increasing the reaction time or the stoichiometry of the other reactants. |
| Side-Reaction Products | Review the reaction mechanism for potential side reactions. For example, in esterification reactions, side products can arise from the rearrangement of intermediates.[4] Adjusting reaction conditions such as temperature or catalyst may minimize these side reactions. |
| Degradation of Product | If the product is known to be unstable, degradation products may form. Ensure proper storage conditions and consider analyzing the sample immediately after preparation. |
| Contamination from Solvents or Reagents | Run a blank analysis of your solvents and reagents to check for contaminants. Use high-purity solvents and reagents to avoid introducing impurities. |
Problem 2: Product is Off-Color or an Oil Instead of Crystals
Symptom: Your final product has an unexpected color, or you obtain an oil instead of the expected crystalline solid.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Presence of Colored Impurities | Colored impurities may be present even at low levels. Recrystallization is an effective method for removing colored impurities. Activated carbon treatment during recrystallization can also be beneficial. |
| Product Oiling Out During Crystallization | This can happen if the product is impure, leading to a lower melting point, or if the cooling process is too rapid. Try dissolving the oil in a larger amount of hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization. |
| Residual Solvents | The presence of residual solvents can sometimes prevent crystallization. Ensure your product is thoroughly dried under vacuum. |
Data Presentation: Illustrative Impurity Profiles
The following tables provide illustrative data on how reaction conditions can affect impurity profiles in the synthesis of picolinic acid derivatives. Note: This data is for illustrative purposes and may not represent actual experimental results.
Table 1: Illustrative Impurity Profile in the Oxidation of 2-Picoline to Picolinic Acid
| Oxidizing Agent | Reaction Temperature (°C) | Unreacted 2-Picoline (%) | Picolinic Acid (%) | Other Impurities (%) |
| KMnO4 | 80 | 2.5 | 95.0 | 2.5 |
| KMnO4 | 100 | 1.0 | 97.5 | 1.5 |
| Nitric Acid | 90 | 3.0 | 94.0 | 3.0 |
| Nitric Acid | 110 | 1.5 | 96.0 | 2.5 |
Table 2: Illustrative Impurity Profile in the Esterification of Picolinic Acid
| Alcohol | Catalyst | Reaction Time (h) | Picolinic Acid (%) | Picolinate Ester (%) | By-product (%) |
| Ethanol | H2SO4 | 4 | 5.0 | 93.0 | 2.0 |
| Ethanol | H2SO4 | 8 | 1.5 | 97.0 | 1.5 |
| Methanol | SOCl2 | 2 | 3.0 | 95.0 | 2.0 |
| Methanol | SOCl2 | 4 | 1.0 | 98.0 | 1.0 |
Experimental Protocols
Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Picoline
This protocol is a general procedure and may require optimization for specific applications.
Materials:
-
2-Picoline
-
Potassium Permanganate (KMnO4)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-picoline in water.
-
Slowly add potassium permanganate to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain the crude picolinic acid hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain pure picolinic acid hydrochloride.
Protocol 2: General Procedure for the Esterification of Picolinic Acid
This protocol describes a general method for preparing picolinate esters.
Materials:
-
Picolinic Acid
-
Thionyl Chloride (SOCl2) or another suitable activating agent
-
Desired Alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (e.g., triethylamine)
Procedure:
-
Suspend picolinic acid in an anhydrous solvent.
-
Carefully add thionyl chloride to the suspension to form the acid chloride. This step should be performed in a well-ventilated fume hood.
-
Once the acid chloride formation is complete, remove any excess thionyl chloride under reduced pressure.
-
Dissolve the resulting picolinoyl chloride in an anhydrous solvent.
-
Add the desired alcohol and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Work up the reaction mixture by washing with water and brine, then drying the organic layer over a drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate common workflows and logical relationships in managing impurities during the synthesis of picolinic acid derivatives.
Caption: A general experimental workflow for the synthesis and purification of picolinic acid derivatives.
Caption: A decision tree for troubleshooting common issues encountered during the synthesis of picolinic acid derivatives.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3-(4-Formylphenyl)picolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(4-Formylphenyl)picolinic acid. The content is designed to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Suzuki-Miyaura coupling reaction between a 3-halopicolinic acid derivative and 4-formylphenylboronic acid.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Palladium (Pd) catalyst is crucial for the reaction. Ensure the use of a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its reduction to the active Pd(0) species. Consider screening different catalysts and ligands; bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Poorly Soluble Reagents | The starting materials, particularly the picolinic acid derivative, may have poor solubility in the chosen solvent system, hindering the reaction.[1] Screen alternative solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF) to ensure all reactants are adequately dissolved.[1] |
| Ineffective Base | The choice and quality of the base are critical for the transmetalation step in the Suzuki coupling. Use a finely powdered, anhydrous base such as K₃PO₄ or Cs₂CO₃. Ensure sufficient equivalents of the base are used, especially since the carboxylic acid functionality will consume one equivalent. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Issue 2: Significant Formation of Side Products
Possible Causes and Solutions:
| Side Product | Cause | Recommended Action |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that favor homocoupling.[2] | Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[2] |
| Protodeboronation | The boronic acid can be replaced by a hydrogen atom from water or other protic sources, especially under harsh basic conditions or prolonged reaction times. | Use a less harsh base or carefully control the amount of water in the reaction. Consider using a boronate ester (e.g., pinacol ester) of 4-formylphenylboronic acid, which can be more stable. |
| Dehalogenation of Picolinic Acid | The halide on the picolinic acid starting material is replaced by a hydrogen atom. | This can be caused by certain impurities or side reactions with the catalyst. Ensure high purity of starting materials and consider using a different palladium catalyst or ligand system. |
Issue 3: Difficulties in Product Isolation and Purification
Possible Causes and Solutions:
| Issue | Cause | Recommended Action |
| Product Precipitation | The product may precipitate out of the reaction mixture, making it difficult to handle and potentially trapping impurities. | If precipitation occurs, consider adding a co-solvent to improve solubility during the work-up. |
| Emulsion Formation during Extraction | The presence of both a carboxylic acid and an aldehyde can lead to the formation of stable emulsions during aqueous work-up. | Break emulsions by adding brine or by filtering the mixture through a pad of celite. Adjusting the pH of the aqueous layer can also help. |
| Residual Palladium | The final product may be contaminated with residual palladium from the catalyst. | Treat the crude product solution with a palladium scavenger. Recrystallization or chromatography can also help in removing palladium residues. |
| Co-elution of Impurities | The product may co-elute with impurities during column chromatography due to similar polarities. | Optimize the chromatography conditions by screening different solvent systems and stationary phases. Aqueous normal-phase or reversed-phase chromatography might be effective for purifying this polar molecule.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 3-bromo or 3-chloropicolinic acid?
A1: While 3-chloropicolinic acid is often less expensive, 3-bromopicolinic acid is generally more reactive in Suzuki couplings, which can lead to higher yields and milder reaction conditions. The choice may depend on a cost-benefit analysis for the specific scale of production.
Q2: Can the carboxylic acid group on the picolinic acid interfere with the Suzuki coupling?
A2: Yes, the carboxylic acid can potentially interfere with the reaction. It will react with the base, so at least one extra equivalent of base is required. In some cases, the carboxylate can coordinate to the palladium center and inhibit the catalyst.[4] If significant issues arise, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then hydrolyze it back to the acid after the coupling reaction.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress at scale. It allows for accurate quantification of starting materials, product, and major impurities over time. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for in-process checks.
Q4: What are the key safety considerations for the scale-up synthesis?
A4: Key safety considerations include:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: The use of flammable solvents like dioxane and THF requires proper grounding and ventilation to prevent fires.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and should be handled with care.
-
Exothermic Reactions: Although not always highly exothermic, the potential for heat generation should be monitored, especially during the initial stages of the reaction at a large scale. Ensure adequate cooling capacity is available.
Q5: What is a typical purification strategy for this compound at scale?
A5: A common purification strategy involves:
-
Work-up: After the reaction, the mixture is typically cooled, and the product is extracted into an organic solvent after adjusting the pH of the aqueous phase.
-
Crystallization: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water). This is a cost-effective method for removing many impurities at a large scale.
-
Chromatography: If further purification is needed, column chromatography can be employed. Given the polarity of the molecule, normal-phase chromatography with a polar stationary phase or reversed-phase chromatography may be necessary.
Data Presentation
The following tables present representative data on how key process parameters can influence the yield and purity of this compound. Note: This data is illustrative and may not represent actual experimental results.
Table 1: Effect of Catalyst and Ligand on Reaction Outcome
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 65 | 90 |
| Pd₂(dba)₃ (1) | SPhos (2) | 80 | 8 | 85 | 97 |
| Pd(dppf)Cl₂ (2) | - | 90 | 10 | 78 | 95 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 70 | 92 |
| K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 8 | 88 | 98 |
| Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 10 | 82 | 96 |
Experimental Protocols
Representative Lab-Scale Synthesis Protocol:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromopicolinic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq). The flask is evacuated and backfilled with nitrogen three times. Degassed 1,4-dioxane and water (4:1 v/v) are added, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and ligand (e.g., SPhos, 0.02 eq). The mixture is heated to 90°C and stirred for 8-12 hours, with reaction progress monitored by HPLC or TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified to pH 3-4 with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Overcoming Poor Reagent Solubility in Suzuki Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poorly soluble reagents in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material (aryl halide or boronic acid) has poor solubility in common Suzuki coupling solvents. What should I try first?
The most direct approach is to modify the solvent system and reaction temperature.[1]
-
Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (e.g., 80-110 °C), which can significantly improve the solubility of solid reactants.[1] However, be mindful that higher temperatures might lead to side reactions like protodeboronation or catalyst degradation.[1]
-
Screen Solvents: If adjusting the temperature isn't enough, screening a variety of solvents is recommended. Polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF (often with water as a co-solvent), are effective for many poorly soluble substrates.[1]
-
Use a Co-solvent: Adding water is common in Suzuki reactions. It helps dissolve the inorganic base and is thought to aid in the transmetalation step.[1] For substrates soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]
Q2: I'm running a biphasic reaction, but the conversion is very slow. How can I speed it up?
Slow reaction rates in biphasic systems often point to poor mass transfer between the aqueous and organic phases.[1]
-
Vigorous Stirring: Ensure the mixture is stirred vigorously to create an emulsion, which maximizes the surface area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can dramatically accelerate biphasic reactions.[1][2] PTCs help transfer the boronate anion from the aqueous phase to the organic phase for the reaction to proceed.[1][2]
Q3: Can my choice of base impact the reaction if I have solubility issues?
Yes, the base is a critical component. Its strength, solubility, and physical form can all affect the reaction.[1]
-
Solubility: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1]
-
Strength: While stronger bases (e.g., K₃PO₄, Cs₂CO₃) can sometimes speed up the reaction, they may not be suitable for base-sensitive functional groups.[1] For these cases, a milder base like KF can be used.[3]
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Physical Form: Using a finely powdered and dry base is crucial. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]
Q4: My reagents are insoluble in all common solvent systems, even at high temperatures. What are my options?
For extremely insoluble substrates, such as large polycyclic aromatic hydrocarbons, solid-state mechanochemistry (ball-milling) is a powerful alternative to traditional solution-phase synthesis.[1][4] This technique uses mechanical force to drive the reaction in the solid state, completely bypassing solubility limitations.[4]
Q5: How does the choice of ligand affect a reaction with poorly soluble reagents?
While ligands don't directly solubilize the reactants, their choice is critical for catalyst activity and stability, especially under the harsh conditions often required to overcome solubility issues.[1][5]
-
Highly Active Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1][5] This high activity can enable the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of dissolved substrate.[1]
-
Water-Soluble Ligands: For reactions in aqueous media, specially designed water-soluble ligands, like sulfonated phosphines (e.g., SPhos), can be used to keep the catalyst in the aqueous phase.[1][6]
Q6: Can the type of boronic acid derivative influence solubility and stability?
Absolutely. If you are facing issues with the solubility or stability of your boronic acid, consider using a boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt.[5][7] These derivatives often exhibit different solubility profiles and can be more stable, preventing side reactions like protodeboronation.[5][7] MIDA boronates are another option that can offer enhanced stability and allow for a "slow release" of the boronic acid during the reaction.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Issues
This guide provides a step-by-step workflow for troubleshooting poor reagent solubility.
Data Presentation: Common Solvent Systems and Phase-Transfer Catalysts
The following tables summarize common solvent systems and phase-transfer catalysts used to address solubility issues in Suzuki coupling reactions.
Table 1: Common Solvent Systems for Suzuki Coupling Reactions
| Solvent System | Typical Ratio (Organic:Water) | Notes |
| Dioxane/H₂O | 10:1 to 2:1 | A standard choice for a wide range of substrates.[1] |
| Toluene/H₂O | 10:1 to 2:1 | Effective, especially for higher temperature reactions.[1][9] |
| THF/H₂O | 10:1 to 2:1 | Another common ethereal solvent option.[1] |
| DMF | N/A (often used neat or with water) | A polar aprotic solvent, good for highly polar, poorly soluble substrates.[1] |
| 2-MeTHF | N/A (can be used with water) | A greener alternative to THF. |
Table 2: Common Phase-Transfer Catalysts (PTCs)
| PTC | Typical Loading (mol%) | Notes |
| Tetrabutylammonium bromide (TBAB) | 5-20 | A common and effective PTC for many Suzuki reactions.[1][2] |
| Aliquat 336 | 5-15 | Another widely used quaternary ammonium salt. |
| Tetrabutylammonium hydroxide (TBAOH) | Can act as both a base and a PTC.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide
This protocol outlines a general procedure for a Suzuki coupling reaction involving a poorly soluble aryl halide, utilizing a biphasic solvent system and a highly active catalyst.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine the poorly soluble aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]
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Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.
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Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.[1]
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Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time.[1] Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to identify the optimal system for your poorly soluble reagents.[1]
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Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF). This ensures accurate dispensing of these reagents.
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Aliquotting: In an array of reaction vials, add the chosen base to each vial.
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Solvent Addition: To each vial, add a different test solvent (e.g., DMF, Toluene, Dioxane, each with a consistent amount of water).
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Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.
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Analysis: After a set reaction time, quench the reactions and analyze the conversion in each vial by LC-MS or GC to determine the most effective solvent system.
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Structural Validation: A Comparative Guide to X-ray Crystallography for Picolinic Acid Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography for the structural validation of picolinic acid derivatives, using a representative example to illustrate the depth of information this technique provides compared to other common analytical methods.
Disclaimer: While this guide focuses on the validation of the structure of 3-(4-Formylphenyl)picolinic acid, a specific crystal structure for this compound is not publicly available in crystallographic databases. Therefore, to illustrate the principles and data derived from X-ray crystallography, this guide utilizes data from a closely related and structurally characterized picolinic acid derivative, Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate , as detailed in a study by Lopresti et al.[1][2]. The methodologies and comparisons presented are broadly applicable to the structural validation of novel small molecules.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a crystalline solid.[3] It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions within the crystal lattice. This level of detail is often crucial for understanding a compound's physical properties, its potential biological activity, and for structure-based drug design.[3]
In the case of picolinic acid derivatives, which are widely used as ligands for metal ion complexation with biomedical applications, understanding their solid-state behavior and conformation is paramount.[1][2]
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural data, it is often used in conjunction with other spectroscopic and analytical techniques. The following table compares the type of information obtained from each method for a picolinic acid derivative.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions, absolute stereochemistry.[1] | Unambiguous structure determination, detailed conformational and packing analysis. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity of atoms (NOESY). | Provides structural information in solution, which can be more biologically relevant; does not require crystallization. | Structure is inferred from correlations, can be ambiguous for complex molecules, does not provide precise bond lengths/angles. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis. | Provides limited information about the 3D structure and connectivity of the atoms. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of the 3D structure, bond lengths, angles, and electronic properties. | Can provide insights into structures that are difficult to crystallize, can be used to predict properties. | The accuracy of the predicted structure is dependent on the level of theory and basis set used and requires experimental validation. |
Experimental Data Summary
The following table summarizes the key crystallographic data for the analogue, Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate, as a representative example of the data obtained from a single-crystal X-ray diffraction experiment.[1]
| Parameter | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate |
| Empirical Formula | C₁₈H₁₉NO₅ |
| Formula Weight | 329.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell Dimensions | a = 14.992(1) Å, b = 7.6172(7) Å, c = 16.237(1) Å, β = 100.99(1)° |
| Volume | 1819.5(3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.201 Mg/m³ |
| Key Bond Length (Representative) | C-O (ester): ~1.34 Å, C=O (ester): ~1.20 Å, C-N (pyridine): ~1.33 Å |
| Key Bond Angle (Representative) | O-C-C (ester): ~110°, C-N-C (pyridine): ~118° |
| Dihedral Angle (Pyridine-Phenyl) | 85.45(1)° |
Experimental Protocols
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a picolinic acid derivative by single-crystal X-ray diffraction, based on methodologies reported for similar compounds.[1]
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the fit and determine the final, accurate atomic coordinates.
Visualizing the Workflow and Comparison
To better illustrate the process of structural validation and the relationship between different techniques, the following diagrams are provided.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-(4-Formylphenyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research in the pharmaceutical and life sciences. For novel compounds such as 3-(4-Formylphenyl)picolinic acid, a bifunctional molecule with potential applications in medicinal chemistry and materials science, confirming purity is paramount to understanding its intrinsic properties and ensuring the validity of experimental outcomes. This guide provides a comparative framework for evaluating the purity of synthesized this compound, presenting detailed experimental protocols and contrasting its potential purity profile with structurally similar alternatives.
Introduction to Purity Assessment
The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy.[][2] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[3] A comprehensive purity analysis, therefore, employs a combination of orthogonal analytical techniques to identify and quantify the target compound and any potential impurities. High-purity pharmaceutical intermediates typically exhibit purity levels exceeding 98-99%.[][4]
Comparative Compounds
For a meaningful comparison, two structurally related picolinic acid derivatives have been selected as alternatives:
-
Alternative A: 3-(4-Methylphenyl)picolinic acid: This compound lacks the reactive aldehyde group, simplifying its potential impurity profile.
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Alternative B: 3-(3-Carboxyphenyl)picolinic acid: This isomer introduces a different substitution pattern, which can influence its physicochemical properties and separation behavior.
Experimental Workflow for Purity Assessment
A systematic approach to purity assessment ensures a thorough and reliable characterization of the synthesized compound. The following workflow outlines the key stages, from initial qualitative checks to rigorous quantitative analysis.
Potential Sources of Impurities
Understanding the synthetic route is crucial for anticipating potential impurities. The synthesis of substituted picolinic acids often involves cross-coupling reactions, and impurities can arise from starting materials, intermediates, or side reactions.
Comparative Data on Purity Assessment
The following table summarizes hypothetical yet plausible quantitative data for the purity assessment of synthesized this compound and the two alternative compounds.
| Analytical Technique | This compound | Alternative A: 3-(4-Methylphenyl)picolinic acid | Alternative B: 3-(3-Carboxyphenyl)picolinic acid |
| Melting Point (°C) | 210-212 | 185-187 | 230-232 |
| HPLC Purity (% Area) | 99.2% | 99.5% | 99.0% |
| Major Impurity (HPLC) | Unreacted 4-formylphenylboronic acid (0.3%) | Unreacted 4-methylphenylboronic acid (0.2%) | Isomeric impurity (0.5%) |
| qNMR Purity (mol/mol) | 98.9% | 99.3% | 98.7% |
| Residual Solvent (GC-MS) | <0.1% Ethyl Acetate | <0.1% Toluene | <0.2% Acetic Acid |
| Molecular Weight (MS) | Expected: 241.06; Found: 242.07 [M+H]⁺ | Expected: 227.08; Found: 228.09 [M+H]⁺ | Expected: 257.05; Found: 258.06 [M+H]⁺ |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and quantify impurities.
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Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
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Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective: To identify the molecular weights of the main component and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
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LC Conditions: Same as the HPLC method described above.
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Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of the target compound. The m/z of minor peaks can be used to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and environment of carbon atoms.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound.[5][6][7][8]
Quantitative NMR (qNMR)
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Objective: To provide an absolute purity determination without the need for a reference standard of the analyte.[6]
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Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
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Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to that of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.
Melting Point Determination
-
Objective: To provide a preliminary indication of purity.
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Instrumentation: A calibrated melting point apparatus.
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Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated slowly.
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Data Analysis: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[9]
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires the application of several orthogonal analytical techniques. By following a structured workflow and employing detailed, optimized experimental protocols, researchers can confidently determine the purity of their material. This guide provides a robust framework for such an assessment, enabling a clear comparison with alternative compounds and ensuring the generation of high-quality, reliable data for subsequent research and development activities.
References
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of 3-(4-Formylphenyl)picolinic Acid
This guide provides a detailed comparison and analysis of 3-(4-Formylphenyl)picolinic acid, a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure, featuring a picolinic acid moiety for metal chelation and a formylphenyl group for further functionalization, makes it a versatile building block. This document outlines the expected spectroscopic characteristics, a plausible synthetic route, and a comparison with viable alternative compounds, supported by experimental data from related molecules.
Structural Confirmation: A Spectroscopic Approach
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the picolinic acid and the formylphenyl rings. The aldehyde proton should appear as a singlet at approximately 10.0 ppm. The aromatic protons will be in the range of 7.5-8.8 ppm, with specific coupling patterns revealing their relative positions.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbon at around 192 ppm and the carboxylic acid carbon near 165 ppm. The aromatic carbons will resonate in the 120-150 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Carboxyl (-COOH) | 13.0 - 14.0 (broad s) | ~165 |
| Aldehyde (-CHO) | ~10.0 (s) | ~192 |
| Picolinic Acid H-4 | ~7.8 (dd) | ~139 |
| Picolinic Acid H-5 | ~7.6 (t) | ~127 |
| Picolinic Acid H-6 | ~8.8 (dd) | ~149 |
| Phenyl H-2', H-6' | ~7.8 (d) | ~130 |
| Phenyl H-3', H-5' | ~8.0 (d) | ~136 |
| Phenyl C-1' | - | ~145 |
| Phenyl C-4' | - | ~135 |
Predicted values are based on data from analogous compounds.
The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aldehyde | C=O stretch | 1715 - 1695 |
| Aldehyde | C-H stretch | 2850 - 2820 and 2750 - 2720 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aromatic Ring | C-H bend | 900 - 675 |
Predictions are based on IR data for 4-formylbenzoic acid.[2][5][6][7][8]
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]+ in an electron ionization (EI) mass spectrum would be at an m/z of 227. In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]+ at m/z 228 or the deprotonated molecule [M-H]- at m/z 226.
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
3-Bromopicolinic acid methyl ester + 4-Formylphenylboronic acid → Methyl 3-(4-formylphenyl)picolinate → this compound
Materials:
-
3-Bromopicolinic acid methyl ester
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction: In a round-bottom flask, combine 3-bromopicolinic acid methyl ester (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (Methyl 3-(4-formylphenyl)picolinate) by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
References
- 1. This compound, CAS No. 1261972-92-2 - iChemical [ichemical.com]
- 2. 4-Formylbenzoic acid(619-66-9) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
performance of 3-(4-Formylphenyl)picolinic acid as a linker in MOFs compared to terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two organic linkers in the synthesis and application of Metal-Organic Frameworks (MOFs): the well-established terephthalic acid and the functionalized 3-(4-Formylphenyl)picolinic acid. While direct comparative experimental data for this compound is limited in existing literature, this guide offers a predictive analysis based on the known effects of its constituent functional groups, supported by data from analogous MOF systems.
Introduction to MOF Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The choice of the organic linker is crucial as it dictates the structural topology, pore size and environment, and ultimately, the functional properties of the MOF. Terephthalic acid is a benchmark ditopic carboxylate linker, widely used in the synthesis of robust and porous MOFs. In contrast, this compound is a functionalized linker featuring a picolinic acid moiety and a formyl group, which are expected to impart unique catalytic and post-synthetic modification capabilities to the resulting MOFs.
Linker Structures and Properties
A detailed comparison of the structural and chemical properties of the two linkers is presented below.
| Feature | Terephthalic Acid | This compound |
| Chemical Structure | ||
| Functional Groups | Two carboxylic acid groups | One picolinic acid group, one formyl group |
| Coordination Sites | Two carboxylate groups | One picolinate (N, O-chelator), potential for formyl group interaction |
| Symmetry & Rigidity | Symmetrical, rigid | Asymmetrical, semi-rigid |
| Potential for Post-Synthetic Modification | Limited | High (via the formyl group) |
| Inherent Catalytic Sites | None | Lewis basic nitrogen in the pyridine ring |
Performance Comparison in MOFs
The performance of MOFs synthesized from these linkers is compared across several key metrics. The data for terephthalic acid-based MOFs is based on reported experimental values, while the performance of MOFs from this compound is predicted based on the influence of its functional groups.
| Performance Metric | MOFs with Terephthalic Acid | MOFs with this compound (Predicted) |
| Surface Area (BET) | High (e.g., MOF-5: ~3800 m²/g) | Moderate to High |
| Pore Volume | High (e.g., MOF-5: ~1.04 cm³/g) | Moderate |
| Thermal Stability | Generally high (often >400°C) | Moderate to High |
| Chemical Stability | Variable, often susceptible to acidic/basic conditions | Potentially enhanced stability due to chelation by the picolinate group, but the formyl group may be reactive. |
| Catalytic Activity | Generally inactive unless metal nodes are catalytically active | High potential for catalysis due to the Lewis basic pyridine nitrogen and the reactive formyl group. |
| Gas Adsorption | High uptake for various gases (e.g., H₂, CO₂, CH₄) | Potentially selective adsorption due to polar functional groups. |
Experimental Protocols
Detailed methodologies for the synthesis of representative MOFs are provided below.
Synthesis of a Terephthalic Acid-Based MOF (MOF-5)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 1.10 g of Zn(NO₃)₂·6H₂O and 0.25 g of terephthalic acid in 60 mL of DMF.
-
Seal the autoclave and heat it in an oven at 105°C for 24 hours.
-
After cooling to room temperature, colorless crystals of MOF-5 are collected by filtration.
-
The crystals are washed with fresh DMF and then solvent-exchanged with chloroform.
-
The final product is activated by heating under vacuum to remove the solvent molecules from the pores.
Proposed Synthesis of a this compound-Based MOF
Materials:
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
This compound
-
A suitable solvent or solvent mixture (e.g., DMF, N,N-Diethylformamide (DEF), ethanol)
Procedure (Hypothetical):
-
In a 20 mL scintillation vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker would need to be optimized.
-
The vial is tightly capped and heated in an oven at a temperature between 80°C and 120°C for 24-72 hours.
-
After cooling, any crystalline product is isolated by filtration.
-
The product is washed with fresh solvent and activated by solvent exchange followed by heating under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal centers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the organic linker.
Visualizations
The following diagrams illustrate the concepts discussed in this guide.
Caption: Chemical structures of Terephthalic Acid and this compound.
Caption: A typical workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Potential post-synthetic modification pathways for a MOF containing a formyl-functionalized linker.
Conclusion
The choice between terephthalic acid and this compound as a linker for MOF synthesis depends heavily on the desired application.
-
Terephthalic acid is an excellent choice for applications requiring high porosity and thermal stability, such as gas storage and separation. Its simple, rigid structure leads to well-defined, robust frameworks.
-
This compound , while not extensively studied, presents significant opportunities for the development of functional MOFs. The presence of the formyl group allows for a wide range of post-synthetic modifications, enabling the introduction of various functionalities to tailor the MOF's properties.[1] The picolinic acid moiety, with its Lewis basic nitrogen atom, can act as an intrinsic catalytic site. These features make this linker a promising candidate for applications in heterogeneous catalysis, sensing, and the development of advanced functional materials.
Researchers and professionals in drug development may find the potential for post-synthetic modification particularly appealing for creating MOFs with specific host-guest interactions or for the covalent attachment of pharmaceutical agents. Further experimental investigation into MOFs synthesized from this compound is warranted to fully unlock their potential.
References
Stability of Metal Complexes with 3-(4-Formylphenyl)picolinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in various scientific disciplines, including medicinal chemistry, catalysis, and materials science. This guide provides a comparative evaluation of the stability of metal complexes with the novel ligand 3-(4-Formylphenyl)picolinic acid. Due to the limited availability of experimental data for this specific ligand, this guide will draw comparisons with the well-characterized parent ligand, picolinic acid, and discuss the anticipated effects of the 3-(4-formylphenyl) substituent on complex stability. The information presented herein is supported by established experimental protocols and data from analogous systems.
Introduction to this compound Metal Complexes
Picolinic acid and its derivatives are known for their ability to form stable complexes with a variety of metal ions.[1][2] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. The substituent at the 3-position of the picolinic acid backbone can significantly influence the electronic and steric properties of the ligand, thereby affecting the stability of its metal complexes. The this compound ligand introduces a phenyl group with an electron-withdrawing formyl substituent. This is expected to modulate the ligand's coordination properties compared to unsubstituted picolinic acid.
Comparative Stability of Metal Complexes
Table 1: Stability Constants (log K) of Picolinic Acid Metal Complexes
| Metal Ion | log K1 | log K2 | Method | Reference |
| Ni(II) | 4.1 | - | Potentiometric | |
| Zn(II) | 4.352 | - | Potentiometric | |
| Co(II) | - | - | Potentiometric | [3] |
Note: The stability constants for Co(II) with picolinic acid were studied, but specific log K values were not explicitly stated in the abstract. The study did indicate that the picolinic acid complex was more stable than those with nicotinic or isonicotinic acid due to chelation.[3]
Expected Influence of the 3-(4-Formylphenyl) Substituent
The introduction of a 3-(4-formylphenyl) group to the picolinic acid scaffold is anticipated to influence the stability of its metal complexes in the following ways:
-
Electronic Effects: The formyl group (-CHO) is a moderately electron-withdrawing group. This electronic effect will be transmitted through the phenyl ring to the picolinic acid moiety. The withdrawal of electron density from the pyridine nitrogen and the carboxylate oxygen will likely decrease their basicity. A decrease in ligand basicity generally leads to a decrease in the stability of the resulting metal complexes. Therefore, it is hypothesized that the stability constants for metal complexes of this compound will be slightly lower than those of the corresponding picolinic acid complexes.
-
Steric Effects: The 3-(4-formylphenyl) group is significantly bulkier than the hydrogen atom it replaces in picolinic acid. This increased steric hindrance around the coordination sphere could potentially lead to weaker metal-ligand interactions and, consequently, lower complex stability. The extent of this steric effect will depend on the coordination geometry of the metal ion and the stoichiometry of the complex.
Experimental Protocols for Stability Evaluation
The determination of stability constants for metal complexes is crucial for understanding their behavior in solution. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[4][5][6] The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Detailed Experimental Protocol:
-
Solution Preparation:
-
Prepare a standard stock solution of the ligand (e.g., 0.01 M this compound) in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).
-
Prepare standard stock solutions of the metal perchlorate or nitrate salts (e.g., 0.01 M Ni(NO₃)₂, Zn(NO₃)₂) in deionized water. The concentration of the metal ion solution should be accurately determined by standard analytical methods.
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaNO₃ or KCl) to maintain a constant ionic strength throughout the titration.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃) for calibration.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode and meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Perform a Gran titration to determine the standard potential (E°) of the electrode and the ionic product of water (pKw) under the experimental conditions.
-
-
Titration Procedure:
-
In a thermostated titration vessel, pipette a known volume of the ligand solution, the metal ion solution (for metal-ligand titrations), the background electrolyte, and a known amount of standard strong acid.
-
Dilute the solution to a fixed total volume with the appropriate solvent.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standard base solution, adding small increments of the titrant and recording the pH reading after each addition, ensuring that equilibrium is reached.
-
Perform separate titrations for the ligand alone (to determine its protonation constants) and for the metal-ligand mixture.
-
-
Data Analysis:
-
The collected pH-volume data are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
This is typically done using specialized software that employs least-squares regression analysis to fit the experimental data to a theoretical model of the equilibria in solution.
-
Caption: Workflow for potentiometric titration to determine metal complex stability constants.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants, particularly when the formation of the complex results in a significant change in the absorption spectrum.[7][8][9] Methods like the mole-ratio method or Job's method of continuous variation are commonly employed.
Detailed Experimental Protocol (Mole-Ratio Method):
-
Solution Preparation:
-
Prepare stock solutions of the ligand and the metal salt of known concentrations.
-
-
Determination of λmax:
-
Prepare a solution containing the metal ion and the ligand in a ratio that ensures the formation of the complex.
-
Scan the UV-Vis spectrum of this solution to determine the wavelength of maximum absorbance (λmax) for the complex that is distinct from the absorbance of the free ligand and metal ion.
-
-
Preparation of a Series of Solutions:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied systematically. The total volume of each solution must be the same.
-
Prepare a blank solution containing all components except the ligand.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance as a function of the molar ratio of ligand to metal.
-
The plot will typically show two linear segments. The intersection of the extrapolated linear portions of the plot gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data of the curved portion of the plot using appropriate equations.
-
Caption: Workflow for UV-Vis spectrophotometry (Mole-Ratio Method) for stability analysis.
Logical Relationship of Factors Affecting Complex Stability
The stability of metal complexes is governed by a combination of factors related to both the metal ion and the ligand.
Caption: Factors influencing the stability of metal complexes.
Conclusion
While direct experimental data for the stability of metal complexes with this compound are yet to be reported, a comparative analysis based on the well-studied picolinic acid provides valuable insights. The presence of the electron-withdrawing formyl group and the steric bulk of the phenyl ring are expected to result in slightly lower stability constants compared to the parent picolinic acid complexes. The experimental protocols detailed in this guide for potentiometric titration and UV-Vis spectrophotometry provide a robust framework for the future determination of these important thermodynamic parameters. Such studies are essential for the rational design and application of these and similar metal complexes in various fields of research and development.
References
- 1. global.oup.com [global.oup.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. researchgate.net [researchgate.net]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. youtube.com [youtube.com]
- 6. potentiometric titration method: Topics by Science.gov [science.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. curresweb.com [curresweb.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
Quantitative Analysis of Reaction Byproducts in the Synthesis of 3-(4-Formylphenyl)picolinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of key pharmaceutical intermediates demands a thorough understanding of reaction pathways and impurity profiles. This guide provides a comparative analysis of synthetic routes to 3-(4-Formylphenyl)picolinic acid, with a focus on the quantitative analysis of reaction byproducts. The presented data, compiled from various sources, aims to inform methodological choices to optimize yield and purity.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of this compound, typically involving the reaction of a halopicolinic acid with 4-formylphenylboronic acid. While offering high yields, this method is not without the formation of various byproducts that can complicate purification and impact the quality of the final product. Understanding and quantifying these impurities is crucial for process optimization and regulatory compliance.
Comparison of Synthetic Methods and Byproduct Profiles
While specific quantitative data for the synthesis of this compound is not extensively detailed in publicly available literature, a general understanding of byproduct formation in Suzuki-Miyaura reactions allows for a qualitative and semi-quantitative comparison. The primary expected byproducts include homocoupling products from both the boronic acid and the halide starting materials, as well as dehalogenation products.
| Synthesis Method | Key Reactants | Common Byproducts | Quantitative Data Availability |
| Suzuki-Miyaura Coupling | 3-Halopicolinic acid, 4-Formylphenylboronic acid, Palladium catalyst, Base | - 4,4'-Diformylbiphenyl (from homocoupling of boronic acid)- Picolinic acid dimer (from homocoupling of halide)- Picolinic acid (from dehalogenation)- Biphenyl (from catalyst ligand degradation) | Limited direct data for this specific reaction. General studies indicate homocoupling can range from trace amounts to >10% depending on conditions. |
| Alternative Coupling Reactions (e.g., Stille, Negishi) | 3-Halopicolinic acid, Organotin or Organozinc equivalent of 4-formylphenyl, Palladium or Nickel catalyst | Similar to Suzuki, with potential for tin or zinc-containing byproducts that require specific purification strategies. | Even more limited than for Suzuki-Miyaura in the context of this specific molecule. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol:
-
To a degassed solution of 3-bromopicolinic acid (1 equivalent) and 4-formylphenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours).
-
The reaction progress and byproduct formation are monitored by TLC, HPLC, or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired product from the byproducts.
-
Fractions containing the product and byproducts are analyzed by HPLC and/or NMR to determine the yield and quantify the impurities.
Visualizing the Synthetic Workflow and a Key Pathway
To better illustrate the process of evaluating and comparing synthetic methods, the following diagrams are provided.
Caption: Logical workflow for comparing synthetic methods.
Caption: Suzuki-Miyaura synthesis pathway and potential byproducts.
Conclusion
The synthesis of this compound via the Suzuki-Miyaura reaction is a well-established method. However, for applications in drug development and other high-purity fields, a careful analysis and quantification of byproducts are essential. While specific quantitative data for this exact transformation is scarce in public literature, an understanding of common byproduct formation in cross-coupling reactions allows for the development of robust analytical methods (primarily HPLC and GC-MS) to ensure the quality and purity of the final compound. Further research and publication of detailed analytical data for this and similar reactions would be highly beneficial to the scientific community.
head-to-head comparison of catalytic activity of different picolinic acid-based ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic reactions. Picolinic acid and its derivatives have emerged as a versatile class of ligands, demonstrating significant efficacy in a wide range of catalytic transformations. This guide provides an objective, data-driven comparison of the catalytic activity of various picolinic acid-based ligands, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Picolinic acid-based ligands, characterized by a pyridine ring with a carboxylic acid or a derivative at the 2-position, act as bidentate chelators, forming stable complexes with various transition metals. This structural motif allows for fine-tuning of the ligand's steric and electronic properties through substitution on the pyridine ring or modification of the carboxylic acid group. These modifications can profoundly influence the catalytic activity, selectivity, and stability of the resulting metal complexes.
Comparative Catalytic Performance
The catalytic efficacy of picolinic acid-based ligands is highly dependent on the specific reaction and the substituents on the ligand scaffold. Below are comparative data from studies showcasing their performance in different catalytic applications.
Copper-Catalyzed Aryl Ether Synthesis
A study by Marsden and coworkers systematically investigated the effect of substituents on the picolinamide ligand in the copper-catalyzed O-arylation of phenols. The results highlight the significant impact of electronic modifications on the ligand's performance.
| Ligand | Substituent | Product Yield (%) |
| L1 | H | 75 |
| L2 | 4-CF₃ | 88 |
| L3 | 4-OMe | 65 |
| L4 | 5-F | 92 |
| L5 | 6-Me | 55 |
| Reaction Conditions: 4-methoxyphenol (1.0 mmol), iodobenzene (1.2 mmol), CuI (5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 mmol), in 1,4-dioxane at 110 °C for 24 h. |
The data indicates that electron-withdrawing groups, such as fluorine at the 5-position (L4 ), enhance the catalytic activity, leading to higher product yields. Conversely, electron-donating groups like a methyl group at the 6-position (L5 ) resulted in diminished activity. This suggests that the electronic properties of the picolinamide ligand play a crucial role in the catalytic cycle of the copper-catalyzed aryl ether synthesis.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
A 1D coordination polymer based on 2-picolinic acid and Cu(II) has been shown to be a highly efficient catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| Cu(II)-Picolinic Acid Polymer | 2 | 4 | up to 98 |
| Reaction Conditions: Benzyl azide (1.0 mmol), phenylacetylene (1.2 mmol), sodium ascorbate (3 mol%), in EG/H₂O (1:1) at 30 °C. |
This catalytic system demonstrates high efficiency at a low catalyst loading and under mild reaction conditions, highlighting the utility of picolinic acid in designing robust and recyclable catalysts.[2][3]
Experimental Protocols
To facilitate the comparative evaluation of picolinic acid-based ligands, detailed experimental methodologies are provided below.
General Procedure for Ligand Synthesis (Picolinamides)
-
To a solution of the corresponding substituted picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude picolinoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired picolinamide ligand.
General Procedure for Catalytic Activity Screening (e.g., Aryl Ether Synthesis)
-
To an oven-dried reaction vessel, add CuI (0.05 mmol, 5 mol%), the picolinic acid-based ligand (0.10 mmol, 10 mol%), and cesium carbonate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the aryl halide (1.2 mmol), the phenol (1.0 mmol), and the solvent (e.g., 1,4-dioxane, 2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Analyze the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard to determine the product yield.
-
For product isolation, concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and catalytic evaluation of picolinic acid-based ligands.
Caption: Workflow for synthesis and catalytic testing.
This guide provides a foundational understanding of the comparative catalytic activity of picolinic acid-based ligands. The provided data and protocols serve as a starting point for researchers to explore and optimize their catalytic systems for a variety of chemical transformations. The tunability of the picolinic acid scaffold continues to make it a promising platform for the development of novel and highly efficient catalysts.
References
- 1. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Formylphenyl)picolinic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of 3-(4-Formylphenyl)picolinic acid. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring regulatory compliance and minimizing environmental impact. Due to its chemical nature as both a picolinic acid derivative and an aldehyde, specific precautions must be taken.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid dust inhalation[1].
Waste Characterization and Segregation
Proper waste characterization is the first step in the disposal process. This compound should be treated as a hazardous chemical waste.
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing paper, spatulas), should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
On-Site Neutralization and Deactivation (for Dilute Aqueous Solutions)
For dilute aqueous solutions of this compound, a two-step neutralization and deactivation procedure can be considered to reduce its reactivity and hazard level prior to collection by environmental health and safety (EHS) personnel. Note: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. Never dispose of untreated or treated chemical waste down the sanitary sewer without explicit permission from your local sewer authority[2].
Experimental Protocol: Neutralization and Deactivation
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available to control any potential exothermic reactions.
-
Neutralization of Carboxylic Acid:
-
Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred solution of this compound.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding the sodium bicarbonate solution dropwise until the pH is between 6.0 and 8.0[3]. Be cautious of potential foaming due to CO₂ evolution.
-
-
Deactivation of Aldehyde:
-
Following neutralization, add a commercial aldehyde deactivating agent, such as Aldex®, or a solution of glycine[4][5]. Follow the manufacturer's instructions for the specific agent used regarding the ratio of deactivator to aldehyde solution[6].
-
Allow the mixture to react for the time specified by the deactivator's protocol, typically several hours to ensure complete deactivation[6].
-
-
Final Collection:
-
The treated solution should be transferred to a properly labeled hazardous waste container for collection by EHS. The label should indicate that the contents have been neutralized and deactivated.
-
Disposal of Solid Waste and Concentrated Solutions
Solid this compound and concentrated solutions should not be treated on-site without specific protocols and approval from your institution's EHS department.
Procedure:
-
Place the solid waste or concentrated solution in a compatible, non-reactive container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases[3][7].
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Spill and Emergency Procedures
In the event of a spill:
-
Minor Spill: For small amounts of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container[7][8].
-
Major Spill: Evacuate the area and contact your institution's emergency response team immediately.
Always consult your institution's specific safety protocols and local environmental regulations before proceeding with any chemical disposal[3].
Data Summary Table
| Parameter | This compound | Picolinic Acid (Analogue) | Aldehyde Waste (General) |
| Primary Hazards | Skin, eye, and respiratory irritant[1] | Irritant, potentially harmful if swallowed[3] | Toxic, potential sensitizer[2][9] |
| Incompatibilities | Strong oxidizing agents, acids, bases[3][7] | Acids, bases, oxidizing agents, reducing agents[3][7] | Oxidizing agents, acids, bases[9] |
| Recommended PPE | Safety goggles, gloves, lab coat, use in fume hood[1] | Safety goggles, gloves, lab coat[3] | Safety goggles, gloves, lab coat[6] |
| Disposal Method | Hazardous waste disposal; on-site neutralization/deactivation for dilute solutions | Neutralization and hazardous waste disposal[3] | Deactivation/neutralization, then sewer (with approval) or hazardous waste disposal[2][4] |
| Neutralizing Agents | Sodium bicarbonate (for acid), Glycine or commercial products (for aldehyde)[3][5] | Sodium bicarbonate, sodium hydroxide, or potassium hydroxide solution[3] | Glycine, commercial products (e.g., Aldex®)[4][5] |
Visualized Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. benchchem.com [benchchem.com]
- 4. wastewise.com [wastewise.com]
- 5. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 6. unmc.edu [unmc.edu]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Formylphenyl)picolinic acid
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 3-(4-Formylphenyl)picolinic acid. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling the compound to protect against splashes and dust.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use and change them frequently, especially if contaminated.[3][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended, particularly when handling the powder outside of a fume hood or if dust is generated.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
2. Handling the Compound:
-
Wear all required PPE as detailed in Table 1.
-
When weighing or transferring the solid, do so carefully to avoid the formation of dust.[1][5]
-
If the compound needs to be dissolved, add the solid to the solvent slowly to prevent splashing.
3. Spills and Contamination:
-
In case of a spill, immediately alert others in the vicinity.
-
For small dry spills, carefully sweep up the material and place it in a designated hazardous waste container.[5] Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[6]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
3. Final Disposal:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[1][5] Never dispose of this chemical down the drain or in the regular trash.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and safety procedures for the operational handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
